(Des-ala3)-ghrp-2
Description
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Properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N8O5/c1-26(44)39(52)48-36(23-28-18-19-29-13-5-6-14-30(29)21-28)41(54)50-37(24-31-25-46-33-16-8-7-15-32(31)33)42(55)49-35(22-27-11-3-2-4-12-27)40(53)47-34(38(45)51)17-9-10-20-43/h2-8,11-16,18-19,21,25-26,34-37,46H,9-10,17,20,22-24,43-44H2,1H3,(H2,45,51)(H,47,53)(H,48,52)(H,49,55)(H,50,54)/t26-,34+,35-,36-,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIRCQWNYWCPZ-CFCLLVJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Des-ala3)-GHRP-2: A Technical Guide on the Hypothesized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on the structural similarity of (Des-ala3)-GHRP-2 to Growth Hormone Releasing Peptide-2 (GHRP-2) and the known mechanisms of the ghrelin receptor. As of late 2025, specific preclinical studies and quantitative data on the mechanism of action of this compound are not publicly available. Therefore, the content presented herein is largely hypothetical and intended for research and informational purposes.
Introduction
This compound is a synthetic peptide analog of GHRP-2, characterized by the deletion of the alanine amino acid residue at the third position.[1] This modification in its structure suggests a potential interaction with the growth hormone secretagogue receptor type 1a (GHS-R1a), the same receptor targeted by GHRP-2 and the endogenous ligand, ghrelin.[1] The primary hypothesized action of this compound is the stimulation of growth hormone (GH) release from the pituitary gland.[1][2] This document provides an in-depth overview of the presumed mechanism of action of this compound, based on the well-established signaling pathways of the GHS-R1a.
Hypothesized Core Mechanism of Action: GHS-R1a Agonism
The central hypothesis is that this compound acts as an agonist at the GHS-R1a, a G-protein coupled receptor (GPCR).[1] The binding of this compound to GHS-R1a is presumed to initiate a conformational change in the receptor, leading to the activation of intracellular signaling cascades. These cascades ultimately result in the secretion of growth hormone.
Quantitative Data Summary
A thorough review of available literature reveals a notable absence of quantitative data regarding the binding affinity, potency (EC50), and efficacy of this compound at the GHS-R1a. The table below highlights this data gap, which underscores the need for empirical investigation.
| Compound | Target Receptor | Binding Affinity (IC50/Kd) | Potency (EC50) for GH Release |
| This compound | GHS-R1a | Data Not Available | Data Not Available |
| GHRP-2 | GHS-R1a | Micromolar range for CD36 | Doses from 10⁻¹³ to 10⁻⁷ M increase GH secretion in bovine pituitary cells |
| Ghrelin | GHS-R1a | Nanomolar range | ~100 nM for ERK1/2 phosphorylation in HEK293T cells |
Signaling Pathways
The activation of GHS-R1a by an agonist typically triggers multiple downstream signaling pathways. It is hypothesized that this compound would engage these same pathways. The primary signaling cascades are mediated by G-proteins, particularly Gαq/11, and can also involve Gαi/o and Gα12/13. Additionally, β-arrestin-dependent pathways play a role in receptor desensitization and internalization.
Gαq/11-Mediated Pathway
This is considered the principal pathway for GH release stimulated by GHS-R1a agonists.
References
(Des-ala3)-GHRP-2: A Technical Guide on Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Des-ala3)-GHRP-2 is a synthetic hexapeptide analog of the growth hormone-releasing peptide-2 (GHRP-2). Characterized by the deletion of the alanine residue at the third position, this modification distinguishes it from its parent compound. While specific preclinical studies on this compound are notably absent in publicly accessible scientific literature, its structure suggests a functional role as an agonist for the growth hormone secretagogue receptor type 1a (GHS-R1a). This technical guide synthesizes the available structural information for this compound and extrapolates its probable function and signaling mechanisms based on the extensive research conducted on GHRP-2 and the established structure-activity relationships within the GHRP family of peptides. This document aims to provide a foundational understanding for researchers and professionals in drug development interested in this specific peptide analog.
Introduction
Growth hormone-releasing peptides (GHRPs) are a class of synthetic molecules that stimulate the release of growth hormone (GH). GHRP-2, a well-studied member of this family, is a potent agonist of the GHS-R1a, also known as the ghrelin receptor.[1][2] this compound is a structural derivative of GHRP-2, the primary modification being the removal of the alanine amino acid at position three of the peptide sequence.[3][4] This alteration is expected to influence the peptide's conformation and, consequently, its interaction with target receptors.[3] Due to a lack of direct experimental data, this guide will draw heavily on the established pharmacology of GHRP-2 to infer the likely biological activities of this compound.
Structure
The primary structure of this compound is defined by its amino acid sequence and chemical modifications. A comparison with its parent compound, GHRP-2, highlights the key structural difference.
| Compound | Sequence | Molecular Formula | Molecular Weight ( g/mol ) |
| GHRP-2 | H-D-Ala-D-β-Nal-Ala-Trp-D-Phe-Lys-NH₂ | C₄₅H₅₅N₉O₆ | 817.9 |
| This compound | H-D-Ala-D-β-Nal-Trp-D-Phe-Lys-NH₂ | C₄₂H₅₀N₈O₅ | 746.9 |
Table 1: Structural Comparison of GHRP-2 and this compound.
The deletion of the alanine residue results in a decrease in the molecular weight and a change in the overall peptide backbone structure. This seemingly minor modification can have a significant impact on the peptide's three-dimensional conformation, which is critical for its interaction with the GHS-R1a receptor.
Postulated Function and Mechanism of Action
Based on its structural similarity to GHRP-2, this compound is hypothesized to function as an agonist at the GHS-R1a receptor. The binding of GHRP-2 to this receptor, located in the hypothalamus and pituitary gland, initiates a signaling cascade that culminates in the release of growth hormone from the anterior pituitary.
Signaling Pathway
The GHS-R1a is a G-protein coupled receptor (GPCR). Upon agonist binding, it is thought to activate the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This signaling cascade is a primary mechanism for stimulating GH secretion.
Figure 1: Hypothesized GHS-R1a signaling pathway for this compound.
Quantitative Data (Hypothetical)
As no specific quantitative data for this compound exists in the literature, the following table presents typical metrics used to characterize GHRP analogs and provides a placeholder for future experimental findings. For context, GHRP-2 exhibits high affinity and potency.
| Parameter | Description | Typical Value for Potent GHRPs | This compound Value |
| Ki (nM) | Inhibitory constant; a measure of binding affinity to GHS-R1a. Lower values indicate higher affinity. | 1 - 10 | Not Determined |
| EC50 (nM) | Half-maximal effective concentration for stimulating GH release in vitro. Lower values indicate higher potency. | 0.1 - 5 | Not Determined |
| IP₁ Accumulation EC50 (nM) | Half-maximal effective concentration for stimulating inositol phosphate accumulation. | 1 - 20 | Not Determined |
Table 2: Key Performance Metrics for GHRP Analogs.
Experimental Protocols
The characterization of a novel GHRP analog like this compound would involve a series of established in vitro assays. The following are detailed methodologies for key experiments that would be necessary to elucidate its pharmacological profile.
Radioligand Binding Assay
This assay would determine the binding affinity of this compound to the GHS-R1a receptor.
Figure 2: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing human GHS-R1a (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA) is used.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled GHS-R1a ligand (e.g., [¹²⁵I]-His-Ghrelin) and a range of concentrations of the unlabeled competitor, this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of competitor that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay would measure the ability of this compound to activate the Gq/11 signaling pathway.
Methodology:
-
Cell Culture: GHS-R1a expressing cells are cultured in 96-well plates and labeled overnight with myo-[³H]inositol.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor and LiCl (to prevent IP₁ degradation) before being stimulated with varying concentrations of this compound.
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Purification: Total inositol phosphates are separated by anion-exchange chromatography.
-
Quantification: The amount of [³H]inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 value for IP accumulation.
Conclusion
This compound represents an intriguing but understudied analog of GHRP-2. While its structural characteristics suggest a role as a GHS-R1a agonist, the absence of direct experimental data necessitates a cautious and inferential approach to understanding its function. The deletion of the alanine at position 3 is a significant modification that could potentially alter its binding affinity, potency, and selectivity compared to GHRP-2. Further research, employing the standard experimental protocols outlined in this guide, is essential to fully characterize the pharmacological profile of this compound and determine its potential as a research tool or therapeutic agent. For professionals in drug development, this peptide remains a theoretical entity until its biological activity is empirically validated.
References
- 1. Structure-activity relationship for peptídic growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new potent agonistic analogs of growth hormone-releasing hormone (GHRH) and evaluation of their endocrine and cardiac activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Mono-PEGylated Growth Hormone Releasing Peptide-2 and Investigation of its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
A Technical Guide to (Des-ala3)-GHRP-2 and GHRP-2: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between growth hormone-releasing peptides (GHRPs) is critical for advancing therapeutic strategies. This in-depth technical guide provides a comparative analysis of (Des-ala3)-GHRP-2 and its parent compound, GHRP-2, focusing on their structural distinctions, hypothesized mechanisms of action, and potential implications for research.
Core Structural and Functional Differences
The primary distinction between these two molecules lies in their amino acid sequence. This compound is characterized by the deletion of the alanine residue at the third position of the GHRP-2 peptide chain.[1] This seemingly minor modification can significantly impact the peptide's conformation and, consequently, its interaction with its target receptor.
| Property | GHRP-2 | This compound |
| Sequence | H-D-Ala-D-2-Nal-Ala-Trp-D-Phe-Lys-NH₂ | H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH₂ |
| Molecular Formula | C₄₅H₅₅N₉O₆ | C₄₂H₅₀N₈O₅ |
| Molecular Weight | ~818.0 g/mol | ~746.9 g/mol |
| Synonyms | Pralmorelin, KP-102 | Not widely established |
Mechanism of Action: The Ghrelin Receptor
Both GHRP-2 and, presumably, this compound act as agonists of the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor. This G-protein coupled receptor is the primary mediator of the physiological effects of ghrelin, the endogenous "hunger hormone." By binding to and activating the GHS-R, these synthetic peptides stimulate the release of growth hormone from the anterior pituitary gland.
The activation of the GHS-R by GHRP-2 initiates a cascade of intracellular signaling events. This process is thought to involve the Gαq/11 and Gαs protein subunits, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium levels, as well as potentially increasing cyclic AMP (cAMP) levels. These signaling pathways ultimately culminate in the secretion of GH.
It is hypothesized that this compound interacts with the same binding pocket on the GHS-R as GHRP-2. However, the deletion of the alanine residue could alter its binding affinity and efficacy, potentially leading to a different pharmacological profile. Without direct comparative studies, the precise nature of these differences remains speculative.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by GHRP-2 and a typical experimental workflow for assessing the in vitro effects of these peptides.
References
(Des-ala3)-GHRP-2 and its Interaction with the Ghrelin Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Des-ala3)-Growth Hormone Releasing Peptide-2, or (Des-ala3)-GHRP-2, is a synthetic hexapeptide analog of GHRP-2, characterized by the deletion of the alanine residue at the third position[1]. Like its parent compound, it is hypothesized to act as an agonist at the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, a key regulator of growth hormone secretion and energy homeostasis[1][2]. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its presumed binding affinity for the ghrelin receptor and the subsequent signaling cascades. Due to a notable lack of published preclinical studies specifically on this compound, much of the information presented herein is extrapolated from studies on GHRP-2 and the well-characterized pharmacology of the ghrelin receptor.
Introduction to this compound and the Ghrelin Receptor
GHRP-2 is a potent synthetic growth hormone secretagogue that mimics the action of ghrelin, an endogenous peptide hormone primarily produced by the stomach[3]. This compound is a modification of this peptide, with the chemical formula C42H50N8O5 and a molecular weight of approximately 746.9 g/mol [1]. The deletion of the alanine at position three represents a significant structural change that is presumed to influence its interaction with the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland.
The ghrelin receptor is a key therapeutic target for a range of conditions, including growth hormone deficiencies, cachexia, and metabolic disorders. Understanding the binding and signaling of novel ligands like this compound is crucial for the development of new therapeutics.
Ghrelin Receptor Binding Affinity: An Extrapolated View
As of late 2025, specific quantitative binding data for this compound, such as dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50) values, are not available in peer-reviewed literature. However, based on the activity of the parent compound, GHRP-2, it is hypothesized that this compound acts as a GHSR agonist.
For comparative purposes, the binding affinities of related compounds for the ghrelin receptor are presented below. It is important to note that the deletion of the alanine residue in this compound could potentially alter its binding affinity compared to GHRP-2.
Table 1: Comparative Binding Affinities of Ghrelin Receptor Ligands
| Compound | Receptor | Assay Type | IC50 / Ki | Reference |
| Ghrelin | GHSR-1a | Competitive Binding | ~1 nM (Ki) | |
| GHRP-2 | CD36 | Competition Binding | 1.79 ± 0.47 µM (IC50) | |
| Hexarelin | CD36 | Competition Binding | 0.95 ± 0.26 µM (IC50) | |
| GHRP-6 | CD36 | Competition Binding | 2.03 ± 1.36 µM (IC50) |
Note: The data for GHRP-2, Hexarelin, and GHRP-6 are for the CD36 receptor, which has been identified as another binding site for some GHRPs, and may not directly reflect affinity for the GHSR-1a.
Experimental Protocols: A Generalized Approach for Binding Affinity Determination
While a specific protocol for assessing the binding of this compound to the ghrelin receptor is not published, a standard competitive radioligand binding assay would be the conventional method. The following provides a generalized methodology.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human ghrelin receptor (GHSR-1a).
-
Radioligand: [125I]-Ghrelin or another suitable radiolabeled GHSR agonist.
-
Competitor Ligands: Unlabeled this compound, GHRP-2, and ghrelin.
-
Assay Buffer: Tris-HCl buffer containing BSA and protease inhibitors.
-
Scintillation Cocktail and Counter.
Experimental Procedure
-
Cell Membrane Preparation: Culture GHSR-1a expressing cells to confluency. Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand (this compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Generalized workflow for a competitive radioligand binding assay.
Ghrelin Receptor Signaling Pathways
Upon agonist binding, the ghrelin receptor (GHSR-1a) activates several intracellular signaling pathways, leading to diverse physiological effects. The primary and most well-characterized pathway involves the Gαq/11 protein.
Gαq/11-PLC-IP3-Ca2+ Pathway
Activation of the GHSR-1a leads to the coupling of the Gαq/11 subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores. This increase in intracellular calcium is a key signaling event that mediates many of the downstream effects of ghrelin receptor activation, including the stimulation of growth hormone release from the pituitary.
Caption: Primary GHSR-1a signaling pathway via Gαq/11 activation.
Other Signaling Pathways
The ghrelin receptor is also known to couple to other G-proteins, leading to a more complex signaling profile:
-
Gαi/o Pathway: In some cell types, GHSR-1a can couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: Activation of Gα12/13 can lead to the activation of the RhoA signaling pathway, which is involved in cell migration and cytoskeletal rearrangement.
-
β-Arrestin Pathway: Like many GPCRs, the ghrelin receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as scaffolding for other signaling molecules like MAPKs.
The specific signaling pathway activated by this compound would likely depend on the cell type and the specific conformation the receptor adopts upon binding this particular ligand. This phenomenon, known as "biased agonism," is an important area of modern pharmacology.
Conclusion and Future Directions
This compound represents an interesting but understudied synthetic analog of GHRP-2. While it is presumed to act as an agonist at the ghrelin receptor, a clear understanding of its binding affinity and functional activity is hampered by a lack of dedicated research. Future studies should focus on:
-
Quantitative Binding Assays: Determining the Ki or IC50 of this compound for the ghrelin receptor is a critical first step.
-
Functional Assays: Assessing the potency and efficacy of this compound in stimulating downstream signaling pathways (e.g., calcium mobilization, cAMP accumulation) is necessary to characterize it as an agonist.
-
In Vivo Studies: Investigating the effects of this compound on growth hormone release and food intake in animal models would provide crucial information about its physiological effects.
A thorough characterization of this compound will not only elucidate its potential as a research tool or therapeutic agent but also contribute to a deeper understanding of the structure-activity relationships of ghrelin receptor ligands.
References
(Des-ala3)-GHRP-2: A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Des-ala3)-GHRP-2 is a synthetic peptide and a modified analogue of the growth hormone-releasing peptide-2 (GHRP-2), characterized by the deletion of the alanine residue at the third position. While its parent compound, GHRP-2, has been more extensively studied, specific experimental data on the stability and solubility of this compound is not widely available in peer-reviewed literature. This technical guide synthesizes the known chemical properties of this compound, provides extrapolated stability and solubility profiles based on general peptide chemistry and data from related compounds, and offers detailed experimental protocols for researchers to determine these crucial parameters. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of this peptide.
Introduction
Growth Hormone Releasing Peptide-2 (GHRP-2) and its analogues are of significant interest in endocrinological research for their potent stimulatory effects on growth hormone (GH) secretion. This compound, a synthetic hexapeptide, is a modification of GHRP-2 where the alanine at position three has been removed. This structural alteration is expected to influence its physicochemical properties, including stability and solubility, which are critical for its handling, formulation, and biological activity.
Currently, there is a notable absence of published preclinical studies and specific quantitative data on the stability and solubility of this compound.[1] This guide aims to bridge this gap by providing a comprehensive overview of its known characteristics and by presenting robust, generalized experimental protocols to enable researchers to generate the necessary data for their work.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C42H50N8O5 | [1] |
| Molecular Weight | 746.9 g/mol | [1] |
| Synonyms | H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2 | [2] |
| CAS Number | 290312-22-0 | [3] |
Postulated Signaling Pathway
Based on its structural similarity to GHRP-2, this compound is hypothesized to act as an agonist at the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. The binding of this compound to GHS-R1a is thought to initiate an intracellular signaling cascade, primarily involving the activation of protein kinase C (PKC), leading to the release of growth hormone from the pituitary gland.
Caption: Hypothesized signaling pathway of this compound via the GHS-R1a receptor.
Stability Profile
While specific stability data for this compound is lacking, general principles of peptide degradation can be applied to infer its likely stability profile. Peptides are susceptible to degradation through several chemical pathways, including oxidation, deamidation, and hydrolysis, which are influenced by factors such as pH, temperature, and buffer composition.
Storage of Lyophilized Peptide
For long-term storage, lyophilized this compound should be stored at -80°C. For shorter periods, storage at -20°C is acceptable. It is crucial to prevent moisture exposure by keeping the product in a sealed container.
Stability in Solution
Peptide solutions are significantly less stable than their lyophilized form. To minimize degradation, it is recommended to prepare stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. For optimal stability in solution, a pH range of 5-6 is generally recommended for peptides.
Experimental Protocol for Stability Assessment: pH-Rate Profile
To determine the optimal pH for the stability of this compound in solution, a pH-rate stability study can be conducted.
Materials
-
This compound, lyophilized powder
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A series of buffers with overlapping pH ranges (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, Tris for pH 7.5-9)
-
High-purity water
-
Incubator or water bath
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
Procedure
-
Buffer Preparation : Prepare a range of buffers at the desired pH values.
-
Sample Preparation : Dissolve a known amount of this compound in each buffer to a final concentration suitable for HPLC analysis.
-
Incubation : Aliquot the samples and incubate them at a constant, elevated temperature (e.g., 40°C) to accelerate degradation.
-
Time-Point Analysis : At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot from each sample.
-
Purity Assessment : Analyze the purity of the peptide in each aliquot using a stability-indicating RP-HPLC method. The percentage of intact peptide remaining is determined by the peak area.
-
Data Analysis : Plot the percentage of intact peptide remaining versus time for each pH. The degradation rate constant can be calculated from the slope of this plot. The pH at which the degradation rate is slowest is the optimal pH for formulation.
Caption: Experimental workflow for determining the pH-rate stability profile of a peptide.
Solubility Profile
The solubility of a peptide is largely determined by its amino acid composition, specifically its polarity. A general approach to solubilizing peptides involves assessing their net charge to select an appropriate solvent.
General Solubility Guidelines
-
Calculate Net Charge : Assign a value of +1 to basic residues (Lys, Arg, His) and the N-terminus, and -1 to acidic residues (Asp, Glu) and the C-terminus. For this compound (H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2), the net charge at neutral pH is +2 (from D-Ala N-terminus and Lys side chain).
-
Basic Peptides : Since the net charge is positive, the peptide is basic. If it does not dissolve in neutral water, an acidic solution should be tried. A small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) can be used to aid dissolution.
-
Hydrophobic Peptides : The presence of several hydrophobic residues (D-2-Nal, Trp, D-Phe) may impact aqueous solubility. If the peptide is difficult to dissolve in aqueous solutions, organic solvents such as dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer can be employed.
Experimental Protocol for Solubility Assessment: Turbidimetric Solubility Assay
A turbidimetric solubility assay provides a rapid method for determining the solubility of a peptide in various solvents.
Materials
-
This compound, lyophilized powder
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, acetonitrile)
-
UV-visible spectrophotometer or plate reader
-
Microplates or cuvettes
Procedure
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Serial Dilutions : Create a series of dilutions of the stock solution in the test solvent (e.g., water, PBS) to achieve a range of peptide concentrations.
-
Equilibration : Allow the solutions to equilibrate for a set period (e.g., 2 hours) at a constant temperature.
-
Turbidity Measurement : Measure the absorbance (or turbidity) of each solution at a wavelength where the peptide does not absorb (e.g., 600 nm). Turbidity will appear when the solution becomes saturated.
-
Data Analysis : Plot the absorbance versus the peptide concentration. The point at which the absorbance begins to increase significantly (the inflection point) corresponds to the maximum soluble concentration, i.e., the solubility.
Caption: Experimental workflow for a turbidimetric solubility assay.
Conclusion
This compound is a peptide with potential research applications; however, a comprehensive understanding of its stability and solubility is hampered by a lack of specific experimental data. This technical guide provides researchers with the foundational knowledge of its chemical properties and theoretical signaling pathway. More importantly, it equips scientists with detailed, practical protocols for systematically determining the stability and solubility of this compound. The generation of such data is essential for advancing the research and potential development of this compound.
References
(Des-ala3)-GHRP-2 Downstream Signaling Pathways: An In-depth Technical Guide
Abstract: (Des-ala3)-Growth Hormone Releasing Peptide-2, a synthetic analogue of GHRP-2, is a potent growth hormone (GH) secretagogue. Its mechanism of action, while primarily associated with the ghrelin receptor (GHS-R1a), extends to alternative pathways that confer a range of pleiotropic, cytoprotective effects. This technical guide provides a comprehensive overview of the downstream signaling cascades initiated by (Des-ala3)-GHRP-2. It details the canonical GHS-R1a-mediated pathway leading to GH release and explores the non-canonical, GHS-R1a-independent signaling through the CD36 receptor, which is linked to significant cardioprotective and anti-inflammatory outcomes. This document synthesizes current knowledge, presents quantitative data from related compounds, outlines detailed experimental protocols for pathway analysis, and uses visualizations to elucidate complex molecular interactions, serving as a critical resource for researchers in endocrinology and drug development.
Introduction
This compound is a synthetic peptide derived from GHRP-2, characterized by the deletion of the alanine residue at the third position.[1] Its molecular formula is C42H50N8O5 with a molecular weight of approximately 746.9 g/mol .[1][2][3] While it is established as a potent stimulator of growth hormone (GH) secretion, its biological activities are not confined to the GH axis. Emerging evidence, largely extrapolated from studies on GHRP-2 and other growth hormone secretagogues (GHSs), suggests a more complex signaling network.[1]
This guide delineates the two primary signaling axes proposed for this compound:
-
The Canonical GHS-R1a Pathway: Interaction with the growth hormone secretagogue receptor type 1a (GHS-R1a), the endogenous receptor for ghrelin, primarily mediates the peptide's effects on GH release.
-
The Non-Canonical CD36 Pathway: Binding to the scavenger receptor CD36 initiates GH-independent signaling cascades that are responsible for the peptide's significant cytoprotective effects, particularly in the cardiovascular system.
Due to a notable lack of preclinical studies investigating this compound specifically, much of the mechanistic insight is inferred from its parent compound, GHRP-2, and other analogues like hexarelin. This document will clearly distinguish between hypothesized mechanisms and those directly demonstrated for related peptides.
Core Signaling Pathways
GHS-R1a-Mediated Signaling: The Canonical Pathway for GH Release
The principal and most well-understood function of GHRPs is the stimulation of GH release from the anterior pituitary. This action is mediated by the G-protein coupled receptor GHS-R1a. Upon binding, this compound is hypothesized to activate a cascade analogous to that of ghrelin and GHRP-2.
The binding of the peptide to GHS-R1a, which is coupled to a Gαq/11 protein, initiates the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3-gated calcium channels on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration, along with the action of DAG activating Protein Kinase C (PKC), constitutes the primary signal leading to the exocytosis of GH-containing vesicles from somatotroph cells in the pituitary.
CD36-Mediated Signaling: The Non-Canonical Cytoprotective Pathway
Beyond their endocrine effects, GHRPs exert significant, GH-independent protective actions in various tissues, most notably the heart. These effects are primarily mediated through the scavenger receptor CD36. Binding of GHRPs to CD36 activates potent pro-survival and anti-inflammatory signaling cascades.
Key downstream pathways activated via CD36 include:
-
PI3K/Akt Pathway: This is a central pro-survival pathway. Its activation by GHRPs leads to the phosphorylation and activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates pro-apoptotic proteins (e.g., Bad, caspases), thereby reducing cellular death. This pathway is also upstream of mTOR, which promotes protein synthesis.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) branch, is also activated. The ERK pathway plays a crucial role in promoting cell survival, proliferation, and differentiation, contributing to tissue repair and protection from injury.
-
Anti-inflammatory and Antioxidant Effects: Activation of these pathways culminates in a reduction of oxidative stress and inhibition of inflammatory responses, partly by decreasing the activity of pro-inflammatory transcription factors and reducing the production of reactive oxygen species (ROS).
References
(Des-ala3)-GHRP-2 In Vitro Bioactivity: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to (Des-ala3)-GHRP-2
This compound is a modified version of GHRP-2, a potent synthetic agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR1a).[1] The parent compound, GHRP-2, has the sequence D-Ala-D-2-Nal-Ala-Trp-D-Phe-Lys-NH₂.[1] The "(Des-ala3)" designation indicates the removal of the alanine residue at the third position.[1] This modification results in a peptide with the sequence H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2.[2] The molecular formula of this compound is C42H50N8O5, with a molecular weight of approximately 746.9 g/mol .[1]
It is hypothesized that this compound, like GHRP-2, interacts with and activates the GHSR1a, a G-protein coupled receptor (GPCR). This interaction is expected to initiate intracellular signaling cascades that lead to the release of growth hormone (GH) from the pituitary gland.
Hypothesized Mechanism of Action and Signaling Pathways
Based on its structural similarity to GHRP-2, this compound is presumed to act as an agonist at the GHSR1a. The activation of this receptor is known to trigger multiple intracellular signaling pathways.
GHSR1a Activation and G-Protein Coupling
Upon binding of an agonist like GHRP-2, the GHSR1a undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The GHSR1a primarily couples to Gαq/11, but can also engage Gαi/o and Gα12/13 families.
Downstream Signaling Cascades
The activation of these G-proteins initiates downstream signaling events:
-
Phospholipase C (PLC) Pathway: Activation of Gαq stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Cyclic Adenosine Monophosphate (cAMP) Pathway: Some studies suggest that GHRPs can also influence intracellular cAMP levels, potentially through Gαs or Gαi coupling, which would stimulate or inhibit adenylyl cyclase, respectively.
-
MAPK/ERK Pathway: Activation of GPCRs, including GHSR1a, can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).
The following diagram illustrates the hypothesized signaling pathway for this compound.
Caption: Hypothesized GHSR1a signaling pathway for this compound.
Quantitative Data Summary (Comparative)
As no direct quantitative data for this compound is available, the following table summarizes the known in vitro bioactivity of its parent compound, GHRP-2, and the related peptide, GHRP-6, for comparative purposes.
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| GHRP-6 | GH Release | Primary Rat Pituitary Cells | EC50 | 7 x 10⁻⁹ M (7 nM) | |
| GHRP-6 | GH Release | Primary Rat Pituitary Cells | Max Stimulation | 10⁻⁷ M (100 nM) | |
| GHRP-2 | GH Release | Human Subjects (in vivo) | - | Potent GH release | |
| Alexamorelin | GHS Binding | - | - | Inhibits GHS binding |
Detailed Experimental Protocols
To characterize the in vitro bioactivity of this compound, a series of standard assays would be employed. The following are detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the GHSR1a.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for GHSR1a.
-
Materials:
-
Cell line stably expressing human GHSR1a (e.g., HEK293-GHSR1a or CHO-GHSR1a).
-
Radioligand (e.g., [¹²⁵I]-Ghrelin or [³H]-MK-0677).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., high concentration of unlabeled ghrelin or GHRP-6).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from the GHSR1a-expressing cell line.
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
For non-specific binding, add a high concentration of unlabeled ghrelin.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to activate the Gαq pathway.
-
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating intracellular calcium release.
-
Materials:
-
GHSR1a-expressing cell line.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the GHSR1a-expressing cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject increasing concentrations of this compound into the wells.
-
Continuously measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
The following diagram illustrates the workflow for a calcium mobilization assay.
Caption: Workflow for an intracellular calcium mobilization assay.
cAMP Accumulation Assay
This assay determines if this compound modulates the adenylyl cyclase pathway.
-
Objective: To measure the effect of this compound on intracellular cAMP levels.
-
Materials:
-
GHSR1a-expressing cell line.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
-
Procedure:
-
Plate the GHSR1a-expressing cells in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Add increasing concentrations of this compound.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's protocol.
-
Plot the cAMP levels against the logarithm of the agonist concentration to determine the dose-response relationship.
-
ERK Phosphorylation Assay
This assay assesses the activation of the MAPK/ERK signaling pathway.
-
Objective: To quantify the level of ERK phosphorylation induced by this compound.
-
Materials:
-
GHSR1a-expressing cell line.
-
Serum-free medium.
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Western blotting apparatus or an ELISA-based assay kit.
-
-
Procedure:
-
Serum-starve the GHSR1a-expressing cells to reduce basal ERK phosphorylation.
-
Treat the cells with increasing concentrations of this compound for a specific time.
-
Lyse the cells and collect the protein extracts.
-
Measure the amount of p-ERK and total ERK using Western blotting or a specific ELISA kit.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the logarithm of the agonist concentration to determine the dose-response curve and EC50.
-
Conclusion
While direct experimental data on the in vitro bioactivity of this compound is currently lacking, its structural relationship to GHRP-2 provides a strong foundation for predicting its function as a GHSR1a agonist. The experimental protocols detailed in this guide offer a clear roadmap for researchers to thoroughly characterize the binding affinity, potency, and signaling profile of this and other novel GHRP analogs. Such studies are essential for understanding the structure-activity relationships within this class of compounds and for the development of new therapeutic agents targeting the ghrelin system.
References
(Des-ala3)-GHRP-2: A Technical Whitepaper on Preclinical Research and Hypothesized Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct preclinical research on (Des-ala3)-GHRP-2 is notably scarce in publicly available scientific literature.[1] This document, therefore, presents a technical guide based on the well-documented preclinical findings of its parent compound, Growth Hormone Releasing Peptide-2 (GHRP-2), and offers a hypothesized profile for this compound based on established structure-activity relationships within the GHRP family. All quantitative data and experimental protocols detailed herein pertain to GHRP-2 and should be considered as a baseline for potential investigations into this compound.
Introduction
This compound is a synthetic analog of GHRP-2, a potent growth hormone secretagogue.[1] The designation "(Des-ala3)" signifies the deletion of the alanine amino acid residue at the third position of the GHRP-2 peptide sequence.[1] This modification results in a distinct chemical entity with the sequence H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2.[1][2] While GHRP-2 has been extensively studied for its ability to stimulate growth hormone (GH) release, the specific biological activities of this compound remain largely uncharacterized. This whitepaper aims to provide a comprehensive overview of the known preclinical data for GHRP-2 as a surrogate and to extrapolate the potential pharmacological profile of this compound for research and drug development purposes.
Chemical Properties
A summary of the chemical properties of this compound and its parent compound, GHRP-2, is presented below.
| Property | This compound | GHRP-2 |
| Amino Acid Sequence | H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2 | D-Ala-D-β-Nal-Ala-Trp-D-Phe-Lys-NH2 |
| Molecular Formula | C42H50N8O5 | C45H55N9O6 |
| Molecular Weight | ~746.9 g/mol | 817.9 g/mol |
| CAS Number | 290312-22-0 | 158861-67-7 |
Hypothesized Mechanism of Action
Based on its structural similarity to GHRP-2, this compound is hypothesized to act as an agonist at the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. The binding of GHRP-2 to this receptor initiates a signaling cascade that stimulates the release of growth hormone from the pituitary gland.
The mechanism of action for GHRP-2 involves a dual effect on the hypothalamus and the pituitary gland. It is believed to amplify the pulsatile release of GH by stimulating GHRH (Growth Hormone-Releasing Hormone) release from the hypothalamus and by directly acting on the pituitary somatotrophs to enhance their responsiveness to GHRH. Furthermore, GHRPs may also act as functional somatostatin antagonists, thereby reducing the inhibitory tone on GH secretion.
The deletion of the alanine residue at position 3 in this compound could potentially alter its binding affinity and efficacy at the GHS-R1a. Structure-activity relationship studies of GHRP analogs have demonstrated that modifications to the peptide sequence can significantly impact biological activity. However, without direct experimental evidence, the precise impact of this deletion remains speculative.
Signaling Pathways of GHRP-2
Upon binding to the GHS-R1a, a G-protein coupled receptor, GHRP-2 is known to activate several intracellular signaling pathways, leading to GH secretion. The primary pathway involves the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels and PKC activation are key events leading to the exocytosis of GH-containing granules. Additionally, some studies suggest that the cAMP pathway may also be involved in the downstream signaling of GHRP-2.
Preclinical In Vitro and In Vivo Findings for GHRP-2
Due to the absence of published studies on this compound, this section details the preclinical findings for GHRP-2 to provide a framework for potential research directions.
In Vitro Studies
In vitro studies using primary pituitary cells have been instrumental in elucidating the mechanism of action of GHRP-2.
-
GH Secretion: GHRP-2 stimulates GH secretion from bovine and rat pituitary cells in a dose-dependent manner.
-
Synergism with GHRH: GHRP-2 acts synergistically with GHRH to release GH. Co-administration of maximal concentrations of GHRP-2 and GHRH results in a greater GH release than either agent alone.
-
Receptor Specificity: The effects of GHRP-2 are mediated through a distinct receptor from the GHRH receptor. This is evidenced by the fact that a GHRH antagonist does not block GHRP-2-induced GH release.
In Vivo Animal Models
A variety of animal models have been used to study the in vivo effects of GHRP-2.
-
Rodent Models: In rats, GHRP-2 administration leads to a significant increase in plasma GH levels. Studies in GH-deficient Little mice have shown that GHRP-2 can stimulate GH release, suggesting it may partially bypass the need for endogenous GHRH.
-
Swine Models: In swine, intravenous injection of GHRP-2 stimulates GH release in a dose-dependent manner. Chronic administration has been shown to consistently stimulate GH release and potentially improve growth performance.
-
Other Species: The GH-releasing effects of GHRP-2 have also been demonstrated in yaks.
Table 1: Summary of In Vivo GH Response to GHRP-2 in Animal Models
| Animal Model | Dose of GHRP-2 | Route of Administration | Peak GH Response | Time to Peak | Reference |
| Wild-type Mice | 10 µ g/animal | Intravenous | 163 ng/ml | 10 min | |
| lit/lit Mice | 10 µ g/animal | Intravenous | 9.3 ± 1.5 ng/ml | 5-10 min | |
| Swine | 2, 10, 30, 100 µg/kg BW | Intravenous | Dose-dependent increase | ~30 min |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical research. The following are standard protocols for evaluating GHRPs.
Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for the GHS-R1a.
-
Preparation of Cell Membranes: Cell membranes are prepared from a cell line stably expressing the GHS-R1a.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [125I]-Ghrelin) and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The radioactivity of the filter is measured using a gamma counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to activate the GHS-R1a and trigger downstream signaling.
-
Cell Culture: Cells expressing GHS-R1a are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: The test compound is added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorometric imaging plate reader.
-
Data Analysis: The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined.
In Vivo Growth Hormone Response Study
This study assesses the ability of a compound to stimulate GH release in live animals.
-
Animal Preparation: Animals (e.g., rats, mice) are cannulated for repeated blood sampling.
-
Baseline Sampling: A baseline blood sample is collected.
-
Compound Administration: The test compound is administered, typically via intravenous or subcutaneous injection.
-
Serial Blood Sampling: Blood samples are collected at various time points after administration.
-
GH Measurement: Plasma GH concentrations are measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The peak GH concentration and the area under the curve (AUC) of the GH response are calculated.
Potential Implications of the Ala3 Deletion
The deletion of the alanine residue at the third position of GHRP-2 to form this compound represents a significant structural modification. Based on structure-activity relationship studies of other GHRP analogs, this change could have several consequences:
-
Receptor Affinity and Efficacy: The Ala3 residue may be important for the optimal conformation of the peptide for binding to the GHS-R1a. Its removal could either increase or decrease the binding affinity and/or the efficacy of the peptide in activating the receptor.
-
Enzymatic Stability: The modification could alter the peptide's susceptibility to degradation by proteases, potentially affecting its pharmacokinetic profile and duration of action.
-
Selectivity: The change in structure might influence the peptide's interaction with other receptors, potentially altering its side-effect profile.
Without empirical data, these points remain speculative. Direct comparative studies between this compound and GHRP-2 are necessary to elucidate the functional consequences of this structural change.
Conclusion and Future Directions
This compound is a structurally distinct analog of GHRP-2 with a currently uncharacterized preclinical profile. Based on the extensive research on its parent compound, it is hypothesized to act as a GHS-R1a agonist and stimulate growth hormone release. However, the lack of direct experimental data on this compound represents a significant knowledge gap.
Future preclinical research should focus on:
-
In vitro characterization: Determining the binding affinity (Ki) and functional activity (EC50) of this compound at the GHS-R1a.
-
In vivo studies: Assessing the dose-dependent effects of this compound on GH secretion in various animal models.
-
Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Comparative studies: Directly comparing the potency, efficacy, and duration of action of this compound with GHRP-2.
Such studies are essential to validate the hypothesized activity of this compound and to determine its potential as a research tool or a therapeutic candidate. The experimental protocols and preclinical data for GHRP-2 presented in this whitepaper provide a solid foundation for initiating these much-needed investigations.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Analysis of (Des-ala3)-GHRP-2
Abstract
This application note provides a detailed methodology for the identification and quantification of (Des-ala3)-GHRP-2, a synthetic peptide and a known metabolite of Growth Hormone Releasing Peptide-2 (GHRP-2), using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible method for quality control, stability studies, and metabolic analysis. The described method utilizes reversed-phase HPLC with UV detection, a widely accessible and reliable technique for peptide analysis.
Introduction
Growth Hormone Releasing Peptides (GHRPs) are a class of synthetic molecules that stimulate the release of growth hormone (GH).[1][2][3] GHRP-2 is a well-characterized member of this family, and its metabolism is of significant interest in both clinical and anti-doping contexts.[4][5] The primary metabolite of GHRP-2 is often cited as this compound, which is formed by the cleavage of the third amino acid, alanine. Accurate and precise analytical methods are crucial for studying the pharmacokinetics and metabolism of GHRP-2 and for the quality assessment of synthetic peptide standards.
This document outlines a comprehensive protocol for the analysis of this compound by HPLC, including sample preparation, instrument configuration, and data analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure the accuracy and reproducibility of HPLC results by removing potential contaminants and ensuring sample homogeneity.
Protocol:
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the standard in a water/acetonitrile (50:50, v/v) solution to create a 1 mg/mL stock solution.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase A (see below) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Solution Preparation (e.g., from a lyophilized powder):
-
Reconstitute the peptide sample with an appropriate solvent such as HPLC-grade water or a water/acetonitrile mixture.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the HPLC column.
-
Transfer the filtered sample into an HPLC vial for analysis.
-
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended for the separation and detection of this compound.
Table 1: HPLC Instrumentation and Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 10% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Note: The gradient can be optimized to achieve better separation from impurities or other related substances.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound and its parent compound, GHRP-2, under the specified HPLC conditions. This compound is expected to have a slightly shorter retention time due to the removal of an alanine residue, making it marginally less hydrophobic.
Table 2: Quantitative HPLC Data Summary
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | ~ 12.5 | 0.5 | 1.5 |
| GHRP-2 | ~ 13.8 | 0.5 | 1.5 |
Note: These values are illustrative and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of peptide samples.
Caption: Workflow for HPLC analysis of this compound.
GHRP-2 Signaling Pathway
GHRP-2 and its analogs like this compound are believed to exert their effects by acting as agonists for the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. This interaction triggers a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of this compound via GHS-R1a.
References
- 1. corepeptides.com [corepeptides.com]
- 2. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of growth hormone secretagogue pralmorelin (GHRP-2) and its metabolite in human urine by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of (Des-ala3)-GHRP-2: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-ala3)-GHRP-2 is a synthetic peptide analog of the Growth Hormone Releasing Peptide-2 (GHRP-2), a potent growth hormone secretagogue. The designation "(Des-ala3)" signifies the deletion of the alanine amino acid residue at the third position of the GHRP-2 peptide sequence. This modification results in a unique chemical entity with a molecular formula of C₄₂H₅₀N₈O₅ and a molecular weight of 746.9 g/mol .[1][2] The amino acid sequence of this compound is H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH₂.[2]
Like its parent compound, this compound is hypothesized to act as an agonist of the ghrelin receptor (growth hormone secretagogue receptor type 1a or GHS-R1a), stimulating the release of growth hormone from the pituitary gland. Due to its potential biological activity, the accurate and sensitive detection and quantification of this compound in biological matrices are crucial for research, and pharmacokinetic studies, and may be relevant in anti-doping applications.
This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As experimental fragmentation data for this compound is not widely available, this document presents a predicted fragmentation pattern to guide method development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₂H₅₀N₈O₅ | |
| Molecular Weight | 746.9 g/mol | |
| Amino Acid Sequence | H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH₂ | |
| Purity (typical) | ≥95% |
Experimental Protocol
This protocol is adapted from established methods for the analysis of GHRP-2 and other similar peptides in biological fluids.
Sample Preparation: Solid-Phase Extraction (SPE)
For the extraction of this compound from biological matrices such as plasma or urine, a solid-phase extraction (SPE) method is recommended. Mixed-mode cation exchange cartridges are often suitable for the cleanup of such peptides.
Materials:
-
Mixed-mode Cation Exchange SPE Cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Deionized water
-
Internal Standard (IS): A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar peptide can be used.
Procedure:
-
Sample Pre-treatment: Acidify the biological sample (e.g., 1 mL of urine or plasma) with formic acid to a final concentration of 2%. Add the internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in deionized water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Figure 1: Experimental workflow for the analysis of this compound.
Liquid Chromatography (LC)
Instrument: UHPLC or HPLC system Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 60 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry (MS)
Instrument: Triple quadrupole or high-resolution mass spectrometer Ionization Mode: Positive Electrospray Ionization (ESI+) Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) Source Temperature: 150°C Desolvation Temperature: 400°C Capillary Voltage: 3.0 kV
Data Presentation
Predicted Fragmentation of this compound
Due to the absence of publicly available experimental mass spectra for this compound, the following fragmentation pattern is predicted based on the peptide's amino acid sequence. The primary fragmentation in collision-induced dissociation (CID) of peptides typically occurs at the peptide bonds, resulting in b and y ions.
Precursor Ions: The expected precursor ions in positive ESI mode are the singly and doubly protonated molecules:
-
[M+H]⁺: m/z 747.9
-
[M+2H]²⁺: m/z 374.5
Predicted Product Ions: The table below lists the predicted major b and y fragment ions for this compound. These theoretical values can be used to set up MRM transitions for quantitative analysis.
| Ion Type | Sequence | Predicted m/z |
| Precursor | D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH₂ | 747.9 |
| y₁ | Lys-NH₂ | 146.1 |
| y₂ | D-Phe-Lys-NH₂ | 293.2 |
| y₃ | Trp-D-Phe-Lys-NH₂ | 479.3 |
| y₄ | D-2-Nal-Trp-D-Phe-Lys-NH₂ | 649.4 |
| b₂ | D-Ala-D-2-Nal | 242.1 |
| b₃ | D-Ala-D-2-Nal-Trp | 428.2 |
| b₄ | D-Ala-D-2-Nal-Trp-D-Phe | 575.3 |
Note: The selection of at least two to three product ions for each analyte is recommended for confident identification and quantification.
Figure 2: Predicted fragmentation of this compound.
Signaling Pathway
This compound is expected to bind to the GHS-R1a receptor, initiating a signaling cascade that leads to the release of growth hormone.
References
Application Notes and Protocols for (Des-ala3)-GHRP-2 in Growth Hormone Secretion Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(Des-ala3)-GHRP-2 is a synthetic peptide analog of the growth hormone-releasing peptide-2 (GHRP-2).[1] It is characterized by the deletion of the alanine residue at the third position of the GHRP-2 sequence.[1] While research on this compound is limited, its structural similarity to GHRP-2 suggests it may act as a potent secretagogue of growth hormone (GH).[1] It is hypothesized to bind to the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor, to stimulate the release of GH from the pituitary gland.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound in growth hormone secretion assays. The protocols described herein are based on established methodologies for other growth hormone-releasing peptides, particularly GHRP-2, and should be adapted and optimized for specific experimental conditions.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C42H50N8O5 | [1] |
| Molecular Weight | ~746.9 g/mol | |
| Amino Acid Sequence | H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2 | |
| CAS Number | 290312-22-0 | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO |
Table 1: Chemical Properties of this compound
Postulated Mechanism of Action
This compound is presumed to exert its biological effects through the same pathway as GHRP-2, which is a well-characterized agonist of the GHS-R1a receptor. The binding of these peptides to GHS-R1a in the hypothalamus and pituitary gland initiates a signaling cascade that leads to the secretion of growth hormone. The proposed signaling pathway is depicted in the diagram below.
Caption: Postulated signaling pathway of this compound.
Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on methodologies used for GHRP-2. Researchers should perform their own optimization.
In Vitro Growth Hormone Secretion Assay using Primary Pituitary Cells
This assay evaluates the direct effect of this compound on GH secretion from primary pituitary cells.
Materials:
-
This compound
-
GHRP-2 (as a positive control)
-
Somatostatin (as an inhibitor)
-
Primary pituitary cells (e.g., from rats or cattle)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase
-
DNase I
-
Bovine Serum Albumin (BSA)
-
Growth Hormone ELISA kit
Protocol:
-
Cell Isolation and Culture:
-
Isolate anterior pituitary glands from the animal model.
-
Mince the tissue and digest with collagenase and DNase I.
-
Disperse the cells by gentle pipetting and filter through a cell strainer.
-
Wash and resuspend the cells in culture medium supplemented with FBS and antibiotics.
-
Plate the cells in 24-well plates and incubate for 48-72 hours to allow for attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in serum-free medium.
-
Wash the cells with serum-free medium.
-
Add the different concentrations of this compound, GHRP-2 (positive control), and a vehicle control to the wells. For inhibition studies, pre-incubate with somatostatin.
-
Incubate for a defined period (e.g., 1-4 hours).
-
-
Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Centrifuge to remove any cellular debris.
-
Measure the concentration of GH in the supernatant using a validated GH ELISA kit according to the manufacturer's instructions.
-
Experimental Workflow:
References
Application Notes & Protocols: (Des-ala3)-GHRP-2 in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Des-ala3)-GHRP-2 is a synthetic peptide and a modified analogue of the Growth Hormone Releasing Peptide-2 (GHRP-2). The designation "(Des-Ala3)" signifies the deletion of the alanine amino acid residue at the third position of the GHRP-2 sequence[1]. This modification creates a distinct chemical entity with the molecular formula C42H50N8O5 and a molecular weight of approximately 746.9 g/mol [1][2]. While specific studies on this compound are limited, its structural similarity to GHRP-2 suggests it interacts with the same receptors to influence metabolic processes[1]. These application notes are based on the hypothesized mechanisms of action and the extensive research conducted on its parent compound, GHRP-2, to guide the use of this compound in metabolic research.
Mechanism of Action
Growth Hormone Releasing Peptides (GHRPs) are known to bind to two primary receptors: the growth hormone secretagogue receptor type 1a (GHS-R1a) and the scavenger receptor CD36. These interactions trigger distinct signaling cascades that mediate the peptides' metabolic effects.[3]
GHS-R1a Signaling Pathway
The primary and most well-characterized receptor for GHRPs is the GHS-R1a, also known as the ghrelin receptor. It is a G-protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland. The binding of a ligand like GHRP-2, and presumably this compound, can activate multiple G-protein signaling pathways, leading to the release of growth hormone (GH).
-
Gαq/11 Pathway: This is the canonical pathway that activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in GH secretion.
-
Gαi/o Pathway: This pathway can reduce cyclic AMP (cAMP) levels by inhibiting adenylyl cyclase. In pancreatic β-cells, ghrelin activates this pathway to suppress glucose-induced insulin secretion.
-
Gα12/13 Pathway: Activation of this pathway leads to RhoA kinase activity, which is also involved in cellular signaling.
-
cAMP/PKA Pathway: In some cells, GHS-R1a can couple to Gαs proteins, activating the cAMP-PKA signaling pathway, which also contributes to GH release.
CD36 Signaling Pathway
GHRPs also bind to the scavenger receptor CD36, which is expressed on various cells including macrophages, adipocytes, and platelets. This interaction is independent of the GHS-R1a and mediates many of the peptides' broader metabolic and cytoprotective effects.
-
Lipid Metabolism: CD36 is a key transporter of long-chain fatty acids (LCFAs). GHRP binding can modulate lipid uptake. For instance, GHRP-2 reduces lipid accumulation in macrophages exposed to oxidized LDL (OxLDL). In adipocytes, activation of CD36 by the GHRP hexarelin promotes fatty acid β-oxidation.
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Inflammation: CD36 activation can trigger pro-inflammatory signaling loops between macrophages and adipocytes, contributing to insulin resistance. However, GHRPs can also exert anti-inflammatory effects through CD36 by activating pro-survival pathways like PI3K/AKT.
-
Cholesterol Efflux: In macrophages, GHRPs binding to CD36 can activate a PPARγ-LXRα-ABC cascade, which promotes the removal of cholesterol from cells, a key process in preventing atherosclerosis.
Applications in Metabolic Research & Quantitative Data
Based on the known effects of GHRP-2, this compound is a valuable tool for investigating several areas of metabolism.
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Growth Hormone Axis: Its primary application is as a potent GH secretagogue. It can be used to study the regulation of the GH/IGF-1 axis.
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Glucose Homeostasis: GH has counterregulatory effects against insulin, and GH administration can decrease insulin sensitivity. This compound can be used to explore the diabetogenic effects of GH and the complex interplay between the GH axis and glucose metabolism.
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Lipid Metabolism: GH therapy has been shown to decrease total and LDL cholesterol while increasing triglycerides. Through its action on CD36, this compound may also directly influence fatty acid uptake and cholesterol transport in tissues like adipose and in macrophages.
-
Appetite and Energy Balance: Like ghrelin, GHRP-2 increases food intake. This makes its analogue a useful compound for studying the central regulation of appetite and energy expenditure.
Quantitative Data Summary (Derived from GHRP-2 Studies)
| Parameter | Compound | Model | Dosage/Concentration | Observed Effect | Reference |
| GH Release | GHRP-2 | Swine | 2, 10, 30, 100 µg/kg (IV) | Dose-dependent increase in serum GH. | |
| GHRP-2 | Yaks with growth retardation | 20 µg/kg (SC) | Significant increase in serum GH and IGF-1 levels. | ||
| GHRP-2 | GHRH knockout mice | 10 µ g/mouse (SC, twice daily) | Failed to stimulate GH secretion, indicating a dependency on GHRH. | ||
| GHRP-2 | Healthy Men | 1 µg/kg/h (SC infusion) | Serum GH levels reached a plateau of ~36.4 µg/L. | ||
| GHRP-2 | Bovine pituitary cells | 10⁻¹³ to 10⁻⁷ M | Dose-dependent increase in GH secretion. | ||
| Food Intake | GHRP-2 | Healthy Men | 1 µg/kg/h (SC infusion) | 35.9% increase in energy intake from a buffet meal. | |
| Growth | GHRP-2 | Swine | 30 µg/kg (SC, daily for 30 days) | 22.35% increase in average daily gain; 20.64% improvement in feed efficiency. | |
| Lipid Metabolism | GHRP-2 | THP-1 Macrophages | 50 µM | Reduced lipid accumulation after exposure to oxidized LDL. |
Experimental Protocols
The following are example protocols based on published research using GHRP-2. Researchers must optimize these protocols for their specific experimental setup and for use with this compound.
Protocol 1: In Vivo Assessment of GH Release in a Rodent Model
This protocol is adapted from studies in mice and is designed to assess the acute GH-releasing activity of this compound.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
ELISA kit for rodent Growth Hormone
Procedure:
-
Preparation: Reconstitute this compound in sterile saline to a desired stock concentration (e.g., 1 mg/mL). Further dilute to the final working concentration for injection (e.g., to deliver 1-10 µ g/mouse in a 100 µL volume).
-
Acclimatization: Acclimatize animals to handling and injection procedures for several days to minimize stress-induced hormonal changes.
-
Fasting: Fast animals for a short period (e.g., 4-6 hours) before the experiment to reduce baseline GH variability.
-
Baseline Sample: Collect a baseline blood sample (t=0) via tail snip or retro-orbital sinus.
-
Administration: Administer this compound or vehicle (saline) via subcutaneous (SC) or intraperitoneal (IP) injection.
-
Post-Injection Sampling: Collect blood samples at multiple time points post-injection (e.g., 15, 30, 60, and 90 minutes).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Measure GH concentrations in plasma samples using a specific ELISA kit according to the manufacturer's instructions.
-
Data Interpretation: Compare the GH concentration-time profiles between the treated and vehicle control groups. Calculate the area under the curve (AUC) to quantify the total GH response.
Protocol 2: In Vitro Pituitary Cell Culture for GH Secretion Assay
This protocol is based on methods using primary pituitary cells to directly assess the secretagogue activity of a compound, independent of hypothalamic inputs.
Materials:
-
Pituitaries from rats or other appropriate species
-
Cell dispersion enzymes (e.g., trypsin, collagenase)
-
Cell culture medium (e.g., DMEM with serum and antibiotics)
-
This compound, GHRP-2 (positive control), Somatostatin (inhibitor)
-
Multi-well cell culture plates
-
ELISA kit for Growth Hormone
Procedure:
-
Cell Isolation: Aseptically remove anterior pituitaries. Mince the tissue and digest with enzymes to obtain a single-cell suspension.
-
Plating: Plate the dispersed cells onto multi-well plates at a predetermined density and allow them to adhere for 48-72 hours.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate for 1-2 hours to establish a stable baseline.
-
Treatment: Remove the pre-incubation medium. Add fresh medium containing various concentrations of this compound (e.g., 10⁻¹² to 10⁻⁷ M), vehicle, or controls.
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Carefully collect the culture medium from each well.
-
Analysis: Measure the concentration of GH in the collected medium using an ELISA.
-
Data Interpretation: Generate a dose-response curve to determine the potency (EC50) of this compound.
Protocol 3: Macrophage Lipid Accumulation Assay
This protocol, based on studies with GHRP-2 and CD36, assesses the compound's effect on lipid uptake by macrophages, a key event in atherogenesis.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages
-
PMA (for THP-1 differentiation)
-
Cell culture medium (e.g., RPMI-1640)
-
Oxidized LDL (OxLDL)
-
This compound
-
Oil Red O stain and isopropanol
-
Microplate reader or microscope
Procedure:
-
Cell Culture: Culture THP-1 monocytes. Differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Pre-treatment: Wash the differentiated macrophages. Pre-treat the cells with this compound at various concentrations (e.g., 1-50 µM) or vehicle for 1-2 hours.
-
Lipid Loading: Add OxLDL (e.g., 50 µg/mL) to the wells (with the pre-treatment compound still present) and incubate for 24-48 hours to induce foam cell formation.
-
Staining:
-
Wash the cells with PBS to remove excess lipids.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with a filtered Oil Red O solution for 30-60 minutes.
-
Wash extensively with water to remove unbound stain.
-
-
Quantification:
-
Microscopy: Visualize and capture images of the stained cells to qualitatively assess lipid accumulation.
-
Extraction: Elute the stain from the cells using 100% isopropanol and measure the absorbance at ~510 nm using a microplate reader for quantitative analysis.
-
-
Data Interpretation: Compare the amount of Oil Red O staining in cells treated with this compound and OxLDL to those treated with OxLDL alone. A reduction in staining indicates inhibition of lipid accumulation.
References
Application Notes and Protocols for In Vitro Measurement of (Des-ala3)-GHRP-2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-ala3)-GHRP-2 is a synthetic hexapeptide and a structural analog of the growth hormone-releasing peptide-2 (GHRP-2). The key modification in this compound is the deletion of the alanine residue at the third position of the peptide sequence.[1] Like other members of the growth hormone secretagogue (GHS) family, this compound is hypothesized to exert its biological effects primarily through the growth hormone secretagogue receptor type 1a (GHS-R1a), a G-protein coupled receptor (GPCR). Activation of GHS-R1a by an agonist initiates a signaling cascade that leads to the release of growth hormone (GH) from the pituitary gland.
Due to a lack of specific published preclinical studies on this compound, its precise binding affinity, potency, and efficacy are not well-documented.[1] Therefore, the following in vitro assays are based on established protocols for characterizing other GHSs, such as GHRP-2, and are proposed for the evaluation of this compound activity. These assays will enable researchers to determine the binding characteristics and functional potency of this molecule, providing valuable insights for drug development and physiological research.
Signaling Pathway of GHS-R1a Activation
The primary signaling pathway initiated by the binding of a GHS to the GHS-R1a involves the activation of the Gq/11 protein. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The increase in intracellular calcium is a key event in the stimulation of growth hormone secretion from somatotrophs.
References
Troubleshooting & Optimization
Optimizing (Des-ala3)-ghrp-2 concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Des-ala3)-GHRP-2. The information is designed to address common issues encountered during experimental design and execution, with a focus on optimizing peptide concentration.
Disclaimer
This compound is a synthetic analog of Growth Hormone Releasing Peptide-2 (GHRP-2). There is a notable absence of published preclinical studies specifically investigating this modified peptide.[1] Consequently, the information provided herein is largely extrapolated from data on the parent compound, GHRP-2, and general principles of peptide-based research. All experimental protocols should be considered as starting points requiring optimization for your specific model system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it thought to work?
This compound is a synthetic hexapeptide, a modified version of GHRP-2 where the alanine residue at the third position has been deleted.[1] It is hypothesized to function as an agonist for the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor.[1][2] Binding to this receptor is believed to initiate a signaling cascade that stimulates the release of growth hormone (GH) from the pituitary gland.[1]
Q2: What is the proposed signaling pathway for this compound?
Based on its structural similarity to GHRP-2, this compound is thought to activate intracellular signaling pathways involving protein kinase C (PKC) and cyclic adenosine monophosphate (cAMP). This stimulation ultimately leads to an increase in GH secretion.
Caption: Hypothesized signaling pathway of this compound in pituitary cells.
Q3: What are the key differences between this compound and GHRP-2?
The primary difference is the deletion of the alanine amino acid at position three. This modification could potentially alter its binding affinity, efficacy, and duration of action at the GHS-R1a receptor. However, without direct comparative studies, the precise impact of this structural change remains speculative.
Q4: How should I handle and store this compound?
Like most peptides, this compound should be handled with care to maintain its integrity.
-
Storage of Lyophilized Powder: Store desiccated at -20°C or -80°C for long-term stability.
-
Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. For initial solubility tests, use a small amount of the peptide.
-
Stock Solutions: Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.
-
Peptides Prone to Oxidation: For peptides containing Cys, Met, or Trp, limit their exposure to air and consider using buffers purged with inert gas.
Troubleshooting Guide
Issue 1: Peptide Solubility Problems
-
Problem: The lyophilized this compound powder does not dissolve in my aqueous buffer (e.g., PBS).
-
Cause: Peptides with hydrophobic residues may have poor solubility in neutral aqueous solutions.
-
Solution:
-
Test a small amount first.
-
Use sterile, distilled water as a starting point.
-
If solubility is low, try reconstituting the peptide in a small amount of a dilute acidic solution, such as 10% acetic acid, before diluting it slowly into your aqueous buffer with gentle stirring.
-
For highly hydrophobic peptides, an organic solvent like DMSO, DMF, or acetonitrile may be necessary for initial dissolution, followed by careful dilution into the experimental buffer.
-
| Solvent Recommendation Guide | | :--- | :--- | | Peptide Charge | Recommended Initial Solvent | | Acidic (net negative charge) | PBS (pH 7.2-7.4), dilute NH₄HCO₃ | | Basic (net positive charge) | Dilute acetic acid, distilled water | | Neutral/Hydrophobic | DMSO, DMF, Acetonitrile, then dilute into aqueous buffer |
Issue 2: Inconsistent or No Biological Activity
-
Problem: The peptide does not elicit the expected biological response (e.g., GH release).
-
Cause: This could be due to several factors including improper concentration, peptide degradation, or issues with the experimental model.
-
Solution:
-
Verify Peptide Integrity: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Optimize Concentration: The optimal concentration is unknown. A dose-response experiment is critical. Based on data for GHRP-2, a wide range of concentrations may be effective. For instance, in bovine pituitary cells, GHRP-2 showed activity from 10⁻¹³ M to 10⁻⁷ M. In human acromegalic tumor cell cultures, this compound was reported to be active at concentrations as low as 0.01 μM.
-
Check Experimental System: Confirm the health and responsiveness of your cells or animal model. Use a positive control, such as GHRP-2 or ghrelin, to validate the experimental setup.
-
Issue 3: Loss of Peptide During Sample Preparation for Analysis (e.g., LC-MS)
-
Problem: Low or no detectable peptide signal after sample processing.
-
Cause: Peptides can adhere to plasticware or be lost during desalting/cleanup steps.
-
Solution:
-
Use Low-Binding Tubes: Utilize polypropylene or other low-protein-binding microcentrifuge tubes.
-
Optimize Desalting: Ensure samples are acidified (pH < 3) with formic acid or TFA before applying to C18 desalting columns to improve binding. Elute with an appropriate concentration of organic solvent (e.g., 70% acetonitrile).
-
Include a Carrier: For very dilute samples, adding a carrier protein like BSA might help, but be mindful of its potential interference with the analysis.
-
Experimental Protocols
Protocol 1: Determining Optimal In Vitro Concentration using a Dose-Response Assay
This protocol provides a framework for identifying the effective concentration range of this compound in a cell-based assay (e.g., using pituitary cells).
-
Cell Seeding: Plate pituitary cells (e.g., primary culture or a suitable cell line) in appropriate multi-well plates and culture until they reach the desired confluency.
-
Peptide Preparation:
-
Reconstitute this compound to create a high-concentration stock solution (e.g., 1 mM).
-
Perform serial dilutions in your assay buffer to prepare a range of concentrations. Based on GHRP-2 data, a wide range from 10⁻¹³ M to 10⁻⁶ M would be a comprehensive starting point.
-
-
Cell Treatment:
-
Wash the cells with serum-free medium.
-
Add the different concentrations of this compound to the wells. Include a vehicle-only control (negative control) and a positive control (e.g., 10⁻⁷ M GHRP-2 or GHRH).
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Collect the cell culture supernatant to measure secreted growth hormone.
-
Quantification: Measure the GH concentration in the supernatant using a validated ELISA or RIA kit.
-
Data Analysis: Plot the GH concentration against the log of the peptide concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).
Caption: Workflow for an in vitro dose-response experiment.
Reference Data for Parent Compound: GHRP-2
The following tables summarize experimental concentrations used for the parent compound, GHRP-2, which can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Experimental Concentrations of GHRP-2
| Cell Type | Concentration Range | Outcome | Reference |
| Bovine Anterior Pituitary Cells | 10⁻¹³ M to 10⁻⁷ M | Increased GH secretion | |
| Ovine Anterior Pituitary Cells | 100 nM (maximal dose) | Increased GH secretion |
Table 2: In Vivo Experimental Dosages of GHRP-2
| Animal Model | Dosage | Route | Outcome | Reference |
| Swine | 2, 10, 30, 100 µg/kg BW | Intravenous (single) | Dose-dependent GH release | |
| Swine | 30 µg/kg BW | Subcutaneous (daily) | Increased average daily gain | |
| GHRH Knockout Mice | 10 µg | Subcutaneous (twice daily) | Failed to stimulate growth | |
| Healthy Men | 1 µg/kg/h | Infusion | Increased food intake and GH |
References
Troubleshooting (Des-ala3)-ghrp-2 experimental variability
Welcome to the technical support center for (Des-ala3)-GHRP-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to troubleshoot potential sources of variability when working with this synthetic peptide. Due to the limited published research on this compound, much of the guidance provided is extrapolated from its parent compound, Growth Hormone Releasing Peptide-2 (GHRP-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic analog of GHRP-2, a growth hormone secretagogue. The "(Des-ala3)" designation indicates the deletion of the alanine amino acid residue at the third position of the peptide sequence. Its molecular formula is C42H50N8O5, and it has a molecular weight of approximately 746.9 g/mol .[1] This modification creates a distinct chemical entity with potentially altered biological properties compared to GHRP-2.
Q2: What is the proposed mechanism of action for this compound?
Q3: What are the potential applications of this compound in research?
Based on the known effects of GHRP-2, potential research applications for this compound include:
-
Investigating the structure-activity relationship of ghrelin receptor agonists.
-
Studying the signaling pathways involved in growth hormone secretion.
-
Exploring potential therapeutic applications related to growth hormone deficiency, muscle wasting, and metabolic disorders.
Q4: How does the deletion of alanine at position 3 potentially affect the peptide's activity?
The deletion of an amino acid can alter a peptide's three-dimensional structure, which in turn can affect its binding affinity for its receptor, its potency, and its stability.[2][3][4] Alanine is a small, non-polar amino acid, and its removal could impact the peptide's backbone flexibility and interaction with the ghrelin receptor. However, without direct comparative studies between this compound and GHRP-2, the precise effects of this modification remain speculative.
Troubleshooting Experimental Variability
Variability in experimental results when working with synthetic peptides like this compound can arise from multiple sources. This section provides a systematic approach to identifying and mitigating these issues.
Issue 1: Inconsistent or No Biological Activity
Possible Causes:
-
Peptide Degradation: Peptides are susceptible to degradation from improper storage, handling, or experimental conditions.
-
Incorrect Peptide Concentration: Errors in weighing, reconstitution, or dilution can lead to inaccurate final concentrations.
-
Suboptimal Assay Conditions: Cell health, passage number, reagent quality, and incubation times can all significantly impact results.
-
Low Receptor Expression: The target cells may not express sufficient levels of the GHS-R1a receptor.
Troubleshooting Steps:
-
Verify Peptide Integrity:
-
Storage: Confirm that the lyophilized peptide has been stored at -20°C or -80°C, protected from light and moisture.
-
Handling: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Reconstitution: Use a sterile, high-purity solvent (e.g., sterile water, or a buffer at pH 5-6). For hydrophobic peptides, a small amount of DMSO or acetic acid (for basic peptides) may be necessary for initial solubilization, followed by dilution in the assay buffer.
-
Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C.
-
-
Confirm Peptide Concentration:
-
If possible, verify the concentration of your stock solution using a spectrophotometer, if the peptide contains aromatic residues, or through amino acid analysis.
-
Be aware that the net peptide content of a lyophilized powder can be less than 100% due to the presence of counter-ions (e.g., TFA) and bound water.
-
-
Optimize Assay Conditions:
-
Cell Health: Ensure cells are healthy, in a logarithmic growth phase, and within a low passage number range.
-
Positive Control: Use a known agonist of the ghrelin receptor, such as ghrelin or GHRP-2, as a positive control to validate the assay system.
-
Reagent Quality: Use fresh, high-quality reagents and media.
-
Incubation Times: Optimize incubation times for peptide treatment and signal detection.
-
-
Validate Receptor Expression:
-
Confirm GHS-R1a expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
Issue 2: High Background Signal in Assays
Possible Causes:
-
Cell Seeding Density: Overly confluent cells can lead to non-specific signals.
-
Reagent Concentration: High concentrations of detection reagents or antibodies can increase background.
-
Compound Autofluorescence: The peptide or other compounds in the assay may be autofluorescent at the detection wavelengths.
Troubleshooting Steps:
-
Optimize Cell Density: Perform a cell titration experiment to determine the optimal seeding density that provides a good signal-to-background ratio.
-
Titrate Reagents: Determine the optimal concentration of all detection reagents, including fluorescent dyes and antibodies.
-
Check for Autofluorescence: Run a control with the peptide in the absence of cells or detection reagents to assess its intrinsic fluorescence.
Issue 3: Poor Reproducibility Between Experiments
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells.
-
Pipetting Errors: Inaccurate or inconsistent liquid handling.
-
"Edge Effects" in Microplates: Evaporation and temperature gradients in the outer wells of a microplate can affect cell growth and response.
-
Variability in Reagent Preparation: Inconsistent preparation of stock solutions and dilutions.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell settling.
-
Calibrate Pipettes: Regularly calibrate and maintain all pipettes. Use appropriate pipetting techniques, such as pre-wetting tips.
-
Mitigate Edge Effects: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
Use Master Mixes: Prepare master mixes of reagents for addition to multiple wells to minimize pipetting variability.
Quantitative Data
Due to the lack of direct experimental data for this compound, the following tables provide data for its parent compound, GHRP-2, to serve as a reference. It is important to note that the deletion of the alanine residue may alter these properties for this compound.
Table 1: In Vitro Potency of GHRP-2
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Growth Hormone Release | Primary Rat Pituitary Cells | EC50 | 0.18 nM | |
| Pharmacodynamics | In vivo (children) | EC50 for GH release | 1.09 ± 0.59 ng/mL |
Table 2: Effects of GHRP-2 on Growth Hormone (GH) Release in Humans
| Administration Route | Dose | Peak GH Concentration | Time to Peak | Reference |
| Subcutaneous Infusion | 1 µg/kg/h | ~36.4 ± 7.0 µg/L | 60 minutes | |
| Intravenous | 1 µg/kg | 50.7 ± 17.2 ng/mL | 0.42 ± 0.16 h |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for this compound, based on established methods for GHRP-2 and other ghrelin receptor agonists.
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to stimulate the Gq-coupled signaling pathway of the GHS-R1a, leading to an increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing GHS-R1a
-
This compound
-
GHRP-2 (as a positive control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FLIPR Calcium 5 Assay Kit or equivalent calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Probenecid (if required for the cell line to retain the dye)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well, black-walled, clear-bottom microplates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the GHS-R1a expressing cells into the 96-well microplates at a density that will result in a 90-100% confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, remove the cell culture medium.
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, including probenecid if necessary.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C.
-
-
Peptide Preparation:
-
During the dye loading incubation, prepare serial dilutions of this compound and the GHRP-2 positive control in the assay buffer at a concentration that is 5-fold higher than the desired final concentration.
-
-
Calcium Flux Measurement:
-
Place the cell plate and the peptide plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument will then automatically add the peptide solutions to the cell plate.
-
Continue to measure the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: In Vitro Growth Hormone (GH) Release Assay
This assay directly measures the primary biological function of this compound: stimulating GH secretion from pituitary cells.
Materials:
-
Primary pituitary cells from rats or other species, or a GH-secreting pituitary cell line (e.g., GH3 cells).
-
This compound
-
GHRP-2 (as a positive control)
-
Cell culture medium appropriate for the pituitary cells.
-
Assay medium (e.g., serum-free medium with 0.1% BSA).
-
24-well cell culture plates.
-
Human or rat GH ELISA kit.
Procedure:
-
Cell Seeding:
-
Plate the pituitary cells in 24-well plates and allow them to adhere and recover for at least 24-48 hours.
-
-
Pre-incubation:
-
Wash the cells twice with assay medium.
-
Pre-incubate the cells in fresh assay medium for 1-2 hours at 37°C to establish a basal level of GH secretion.
-
-
Peptide Treatment:
-
Remove the pre-incubation medium.
-
Add fresh assay medium containing various concentrations of this compound, GHRP-2 (positive control), or vehicle (negative control) to the wells.
-
Incubate for a defined period, typically 30 minutes to 2 hours, at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells and store at -20°C or -80°C until analysis.
-
-
GH Quantification:
-
Measure the concentration of GH in the collected supernatants using a validated GH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the amount of GH released for each condition.
-
Plot the amount of GH released against the peptide concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway of this compound at the ghrelin receptor (GHS-R1a).
Caption: Hypothesized signaling of this compound via the GHS-R1a receptor.
Experimental Workflow
This diagram outlines a typical workflow for an in vitro cell-based assay with this compound.
Caption: General workflow for in vitro experiments with this compound.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common experimental issues.
Caption: Decision tree for troubleshooting experimental variability.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Alanine Scan of an Immunosuppressive Peptide (CP): Analysis of Structure–Function Relationships | Semantic Scholar [semanticscholar.org]
- 3. The effects of glycine to alanine mutations on the structure of GPO collagen model peptides - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP04775B [pubs.rsc.org]
- 4. The effects of glycine to alanine mutations on the structure of GPO collagen model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving (Des-ala3)-ghrp-2 solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing (Des-ala3)-GHRP-2 in in vitro assays. The following information addresses common challenges, particularly those related to solubility, to ensure a seamless experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic peptide, a modified analog of the Growth Hormone Releasing Peptide-2 (GHRP-2). The "(Des-ala3)" designation indicates the deletion of the alanine amino acid at the third position of the GHRP-2 sequence.[1] This modification results in a distinct chemical entity with unique properties. Its primary biological activity is to stimulate the secretion of growth hormone.[2]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Molecular Formula | C42H50N8O5[1][3] |
| Molecular Weight | ~746.9 g/mol [1] |
| Amino Acid Sequence | H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2 |
| Appearance | White to off-white lyophilized powder |
Q3: I am having trouble dissolving this compound. What are the recommended solvents?
Due to the presence of hydrophobic residues, this compound may be challenging to dissolve in purely aqueous solutions. A systematic approach is recommended.
| Solvent | Concentration/Condition | Notes |
| Sterile Water (H₂O) | 5.3 mg/mL | Requires sonication and warming to achieve this concentration. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common choice for initial stock solutions of hydrophobic peptides. |
| Dilute Acetic Acid | 10-30% in sterile water | Recommended for basic peptides if water alone is insufficient. |
It is always advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.
Q4: My peptide precipitated when I diluted my organic stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic peptides, indicating that the peptide's solubility limit in the final solution has been exceeded.
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest solution is often to prepare a more dilute final solution.
-
Slow Addition: Add the peptide stock solution drop-by-drop to the vigorously stirring aqueous buffer. This prevents localized high concentrations that can lead to precipitation.
-
Optimize the Buffer: Ensure the pH of your buffer is optimal for peptide solubility. For this compound, which is a basic peptide, a slightly acidic buffer may improve solubility.
-
Co-solvents: In some cases, the addition of a small percentage of an organic solvent (like DMSO) to the final aqueous solution can help maintain solubility. However, be mindful of the tolerance of your in vitro assay to the organic solvent.
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Assays
This protocol provides a stepwise approach to dissolving this compound, starting with the least harsh conditions.
Materials:
-
Lyophilized this compound vial
-
Sterile, distilled water
-
Dimethyl sulfoxide (DMSO)
-
10% Acetic Acid solution
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibration: Allow the lyophilized peptide vial to come to room temperature before opening to avoid condensation.
-
Initial Attempt with Water:
-
Add the calculated volume of sterile water to achieve the desired concentration (not exceeding 5.3 mg/mL).
-
Gently swirl the vial to mix. Avoid vigorous shaking.
-
If the peptide does not fully dissolve, sonicate the vial for 10-15 minutes. Gentle warming (to ~37°C) can also be applied.
-
-
Acidic Solution (if necessary):
-
If the peptide remains insoluble in water, add 10% acetic acid dropwise to the suspension until the peptide dissolves.
-
-
Organic Solvent for Stock Solution (Recommended):
-
For a concentrated stock solution, dissolve the peptide in a minimal amount of DMSO.
-
Vortex gently to ensure complete dissolution.
-
-
Dilution into Aqueous Buffer:
-
While vigorously stirring your desired aqueous buffer (e.g., cell culture medium or PBS), slowly add the DMSO stock solution drop-by-drop to achieve the final working concentration.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
Protocol 2: General Workflow for Solubility Testing
This workflow helps determine the optimal solvent for this compound in your specific experimental context.
Caption: Workflow for determining the appropriate solvent for this compound.
Signaling Pathway
This compound, like GHRP-2, exerts its effects by binding to the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), a G-protein coupled receptor. This binding initiates a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to the release of growth hormone from pituitary cells.
Caption: Simplified signaling pathway of this compound via the GHS-R1a receptor.
Pathway Description:
-
This compound Binding: The peptide binds to the GHS-R1a receptor on the cell surface.
-
G-Protein Activation: This binding activates the associated G-protein, specifically the Gαq/11 subunit.
-
PLC Activation: The activated Gαq/11 subunit stimulates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
Growth Hormone Exocytosis: The rise in intracellular Ca²⁺ and the activation of PKC lead to the fusion of growth hormone-containing vesicles with the cell membrane, resulting in the secretion of growth hormone.
References
(Des-ala3)-ghrp-2 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of (Des-ala3)-GHRP-2. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from GHRP-2?
This compound is a synthetic peptide analog of Growth Hormone Releasing Peptide-2 (GHRP-2).[1] The key difference is the deletion of the alanine amino acid residue at the third position of the peptide sequence.[1] While GHRP-2 has the sequence D-Ala-D-2-Nal-Ala-Trp-D-Phe-Lys-NH₂, this compound has the sequence H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2.[1][2] This modification can potentially alter the peptide's biological activity, potency, and stability.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, lyophilized this compound should be stored at -80°C for up to six months or at -20°C for up to one month in a sealed container, away from moisture. Once reconstituted in a solution, it is recommended to use it promptly. If storage of the solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: I am having trouble dissolving the lyophilized this compound powder. What should I do?
Difficulty in dissolving peptides, especially those with hydrophobic residues, is a common issue. It is always advisable to test the solubility of a small amount of the peptide first. For this compound, which has hydrophobic amino acids, sterile, distilled water may not be sufficient. If solubility issues arise, consider the following:
-
Use a small amount of an organic solvent: Initially dissolving the peptide in a small volume of a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with your aqueous buffer can be effective.
-
Acidic conditions: For basic peptides, dissolving in a dilute acidic solution, such as 10% acetic acid, can improve solubility.
-
Sonication: Brief sonication can help to break up aggregates and enhance dissolution.
Q4: What are the critical quality control parameters to assess for a new batch of this compound?
A comprehensive quality control assessment for this compound should include the following key parameters:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC).
-
Identity and Molecular Weight: Confirmed by Mass Spectrometry (MS).
-
Endotoxin Levels: Quantified to ensure the absence of bacterial pyrogens.
-
Residual Solvents: Analyzed to ensure they are below acceptable limits.
-
Peptide Content: To determine the percentage of peptide in the lyophilized powder.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or multiple peaks in HPLC chromatogram | Sample degradation, impurities from synthesis, or inappropriate column or mobile phase. | Ensure proper sample handling and storage. Use a high-purity solvent for sample preparation. Optimize the HPLC method, including the gradient, mobile phase composition, and column type. |
| Incorrect molecular weight observed in Mass Spectrometry | Peptide modification (e.g., oxidation), salt adduction, or presence of impurities. | Review the synthesis and purification process. Ensure the mass spectrometer is properly calibrated. Analyze the sample under different ionization conditions to minimize adduct formation. |
| High endotoxin levels detected | Contamination during synthesis, purification, or handling. | Use endotoxin-free reagents and materials throughout the process. Implement robust cleaning procedures for all equipment. |
| Inconsistent results in biological assays | Poor peptide solubility, inaccurate peptide concentration, or peptide degradation. | Re-evaluate the solubility of the peptide and the preparation of the stock solution. Use a fresh aliquot for each experiment. Confirm peptide purity and concentration before use. |
| Precipitation of the peptide upon dilution in aqueous buffer | The solubility limit of the peptide in the final solution has been exceeded. | Dissolve the peptide in a minimal amount of an appropriate organic solvent first. Then, add this solution dropwise to the stirring aqueous buffer. If precipitation still occurs, the final concentration may need to be lowered. |
Data Presentation
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white lyophilized powder |
| Purity | HPLC (at 214 nm) | ≥ 98% |
| Identity | Mass Spectrometry (MS) | Matches the theoretical molecular weight (approx. 746.9 g/mol ) |
| Endotoxin Level | LAL Test | < 0.5 EU/mg |
| Residual Solvents | Headspace GC-MS | Meets USP <467> limits |
| Peptide Content | Amino Acid Analysis or UV Spectrophotometry | Report value |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the this compound peptide by separating it from any impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 10 30 90 35 90 40 10 | 45 | 10 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms the identity and molecular weight of the this compound peptide.
Materials:
-
This compound sample
-
Mass spectrometry grade water, acetonitrile, and formic acid
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in water or a suitable solvent.
-
Dilute the stock solution to a final concentration of approximately 10-100 µg/mL with 50% acetonitrile/water containing 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC-MS system.
-
Acquire the mass spectrum in the positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Compare the observed molecular weight with the theoretical molecular weight of this compound (C₄₂H₅₀N₈O₅, approx. 746.9 g/mol ).
-
Endotoxin Testing (Limulus Amebocyte Lysate - LAL Assay)
This assay quantifies the level of bacterial endotoxins in the peptide sample.
Materials:
-
This compound sample
-
LAL reagent water (endotoxin-free)
-
LAL test kit (e.g., gel-clot, turbidimetric, or chromogenic)
-
Endotoxin-free vials and pipette tips
Procedure (Gel-Clot Method Example):
-
Sample Preparation:
-
Reconstitute the this compound sample in LAL reagent water to a known concentration.
-
-
Assay Performance:
-
Following the LAL test kit manufacturer's instructions, add the sample to the LAL reagent in an endotoxin-free tube.
-
Include positive and negative controls in the assay.
-
Incubate the tubes at 37°C for the time specified in the kit instructions.
-
-
Result Interpretation:
-
After incubation, carefully invert the tubes. A solid gel clot that withstands inversion indicates a positive result (endotoxin level is at or above the sensitivity of the reagent). The absence of a solid clot is a negative result.
-
For quantitative methods (turbidimetric or chromogenic), a standard curve is used to determine the endotoxin concentration in EU/mg.
-
Residual Solvent Analysis (Headspace Gas Chromatography-Mass Spectrometry - GC-MS)
This method detects and quantifies volatile organic compounds remaining from the synthesis process.
Materials:
-
This compound sample
-
Suitable solvent for sample dissolution (e.g., DMSO, DMF, or water, confirmed to be free of the solvents being analyzed)
-
Headspace vials
-
GC-MS system with a headspace autosampler
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the peptide sample into a headspace vial.
-
Add a precise volume of the dissolution solvent.
-
Seal the vial immediately.
-
-
Headspace GC-MS Analysis:
-
Place the vial in the headspace autosampler and incubate at a set temperature and time to allow volatile solvents to partition into the headspace.
-
An aliquot of the headspace gas is automatically injected into the GC-MS system.
-
The GC separates the individual solvents, and the MS identifies and quantifies them.
-
-
Data Analysis:
-
Identify the residual solvents by their retention times and mass spectra.
-
Quantify the amount of each solvent by comparing its peak area to that of a standard.
-
Ensure the levels are below the limits specified in USP <467>.
-
Visualizations
Caption: this compound signaling pathway leading to Growth Hormone release.
References
Minimizing off-target effects of (Des-ala3)-ghrp-2
Notice to Researchers: There is a significant lack of published preclinical and clinical data specifically for (Des-ala3)-GHRP-2. Much of the information available is extrapolated from its parent compound, Growth Hormone Releasing Peptide-2 (GHRP-2). This technical support center provides guidance based on the known properties of GHRP-2 and general principles of peptide pharmacology to assist researchers in designing experiments and anticipating potential challenges when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from GHRP-2?
This compound is a synthetic analog of GHRP-2, a well-studied growth hormone secretagogue.[1] The key structural difference is the deletion of the alanine amino acid at the third position of the peptide sequence.[1] While GHRP-2 has the sequence D-Ala-D-βNal-Ala-Trp-D-Phe-Lys-NH₂, this compound's sequence is H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2.[1][2] This modification in the peptide's structure is expected to alter its pharmacological profile, including its binding affinity for the ghrelin receptor (GHS-R1a) and its overall biological activity.[1] However, without direct comparative studies, the precise impact of this modification on efficacy and off-target effects remains to be experimentally determined.
Q2: What is the hypothesized mechanism of action for this compound?
Due to its structural similarity to GHRP-2, this compound is hypothesized to act as an agonist at the ghrelin receptor (GHS-R1a). The GHS-R1a is a G-protein coupled receptor found in the hypothalamus and pituitary gland, as well as in other peripheral tissues. Activation of this receptor by its endogenous ligand, ghrelin, or synthetic agonists like GHRP-2, initiates a signaling cascade that leads to the release of growth hormone (GH) from the pituitary gland. The signaling pathways involved are thought to include the activation of phospholipase C, protein kinase C, and an increase in intracellular calcium.
Q3: What are the potential on-target effects of this compound?
Based on the activity of GHRP-2, the primary on-target effect of this compound is expected to be the stimulation of growth hormone secretion. This can lead to downstream effects such as an increase in insulin-like growth factor 1 (IGF-1) levels, which may influence muscle growth and metabolism.
Q4: What are the potential off-target effects of this compound?
The off-target effects of this compound have not been specifically studied. However, based on the known effects of GHRP-2, potential off-target effects could include:
-
Appetite Stimulation: GHRP-2 is a ghrelin mimetic and has been shown to increase appetite and food intake. This is a known effect of activating the ghrelin receptor in the hypothalamus.
-
Increased Cortisol and Prolactin: GHRP-2 can cause a mild and transient increase in cortisol and prolactin levels.
-
Cardiovascular Effects: Some studies suggest that ghrelin and its mimetics may have cardioprotective properties. However, the full cardiovascular profile of these peptides is still under investigation.
-
Effects on Glucose Homeostasis: The ghrelin system is involved in regulating glucose metabolism. Chronic administration of ghrelin mimetics could potentially impact insulin sensitivity and glucose levels.
Troubleshooting Guides
Issue: Unexpected or Exaggerated Physiological Responses
Possible Cause: Off-target receptor activation or downstream signaling effects.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a comprehensive dose-response study to determine the potency and efficacy of this compound for its primary effect (GH release). This will help identify a therapeutic window and concentrations at which off-target effects become more prominent.
-
Receptor Binding Profile: Conduct in vitro receptor binding assays against a panel of known G-protein coupled receptors, ion channels, and transporters to identify potential off-target binding interactions.
-
Control Experiments: Always include a well-characterized parent compound, such as GHRP-2, as a positive control in your experiments to benchmark the activity and specificity of this compound.
-
Selective Antagonists: Utilize selective antagonists for the ghrelin receptor (e.g., [D-Lys-3]-GHRP-6) to confirm that the observed effects are mediated through GHS-R1a. Any effects that persist in the presence of the antagonist are likely off-target.
Issue: Inconsistent or Non-Reproducible Results in Cellular Assays
Possible Cause: Peptide stability, solubility, or variability in cell line expression of the target receptor.
Troubleshooting Steps:
-
Peptide Quality and Handling:
-
Ensure the purity and identity of your this compound stock through analytical methods like HPLC and mass spectrometry.
-
Follow recommended storage conditions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions for each experiment from a concentrated stock.
-
-
Solubility Testing: Determine the optimal solvent for this compound. While many peptides are water-soluble, some may require a small amount of a co-solvent like DMSO. Always test the effect of the vehicle control in your assays.
-
Cell Line Characterization:
-
Confirm the expression of the GHS-R1a in your chosen cell line using techniques like qPCR or western blotting.
-
Be aware that receptor expression levels can vary with cell passage number. It is advisable to use cells within a defined passage range.
-
-
Functional Assays: Employ functional assays that measure downstream signaling events, such as intracellular calcium mobilization or cAMP accumulation, to assess the activity of the peptide in a more robust manner than simple binding assays.
Experimental Protocols
Due to the lack of specific published studies on this compound, the following are generalized protocols for characterizing a novel GHRP analog, based on methodologies used for GHRP-2.
Protocol 1: In Vitro Assessment of GHS-R1a Activation
Objective: To determine the potency and efficacy of this compound in activating the ghrelin receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human GHS-R1a (e.g., HEK293-GHS-R1a or CHO-K1-GHS-R1a).
-
Calcium Mobilization Assay:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Prepare serial dilutions of this compound and the control peptide (GHRP-2).
-
Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader to measure the change in intracellular calcium concentration upon addition of the peptides.
-
Plot the dose-response curve and calculate the EC50 value.
-
-
Data Analysis: Compare the EC50 and maximal response of this compound to that of GHRP-2 to determine its relative potency and efficacy.
Protocol 2: In Vivo Assessment of Growth Hormone Release
Objective: To evaluate the ability of this compound to stimulate GH secretion in an animal model.
Methodology:
-
Animal Model: Use a suitable animal model such as rats or mice.
-
Administration: Administer this compound via a relevant route (e.g., intravenous or subcutaneous injection). Include a vehicle control group and a GHRP-2 positive control group.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Hormone Measurement: Measure plasma GH concentrations using a species-specific ELISA or RIA kit.
-
Data Analysis: Plot the GH concentration over time for each group. Calculate the area under the curve (AUC) to quantify the total GH release. Compare the responses between the different treatment groups.
Data Presentation
As no quantitative data is available for this compound, the following table templates are provided for researchers to structure their data once experiments are conducted.
Table 1: In Vitro Potency and Efficacy at GHS-R1a
| Compound | EC50 (nM) | Emax (% of GHRP-2) |
| GHRP-2 | [Insert Value] | 100% |
| This compound | [Insert Value] | [Insert Value] |
Table 2: In Vivo Growth Hormone Response in Rats (10 µg/kg, IV)
| Compound | Peak GH (ng/mL) | Time to Peak (min) | AUC (ng/mL*min) |
| Vehicle | [Insert Value] | N/A | [Insert Value] |
| GHRP-2 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized intracellular signaling cascade following the binding of this compound to the GHS-R1a.
Experimental Workflow for Characterizing a Novel GHRP Analog
References
Technical Support Center: (Des-ala3)-GHRP-2 Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting stability testing on the synthetic peptide (Des-ala3)-GHRP-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic peptide analog of Growth Hormone Releasing Peptide-2 (GHRP-2). The "Des-Ala3" designation indicates the deletion of the alanine amino acid residue from the third position of the GHRP-2 sequence.[1] This modification alters its spatial conformation and is intended to enhance its biological activity and stability profile.[2] Like GHRP-2, it functions as a growth hormone secretagogue by binding to the GHS-R1a receptor.[2][3]
Q2: What are the primary degradation pathways for peptides like this compound?
Peptides in aqueous solutions are susceptible to several chemical and physical degradation pathways:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid residues.
-
Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding acidic residues, often through a cyclic imide intermediate. This is a major degradation pathway for peptides containing Asn.[4]
-
Oxidation: Primarily affects methionine (Met), cysteine (Cys), histidine (His), tryptophan (Trp), and tyrosine (Tyr) residues.
-
Aggregation: Formation of non-covalent oligomers which can lead to precipitation and loss of activity. This can be influenced by pH, temperature, and ionic strength.
Q3: How should I properly store this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Lyophilized Powder: Store at -20°C or -80°C, sealed and protected from moisture. For long-term storage (-80°C), the peptide can be stable for up to 6 months. For shorter-term storage (-20°C), it is recommended to use it within 1 month.
-
Reconstituted Solution: Liquid formulations are generally less stable. If an aqueous solution is necessary, it is preferable to prepare it fresh. For short-term storage, keep the solution at 2-8°C. For longer-term storage, it is advisable to aliquot the reconstituted peptide and freeze it at -80°C to avoid repeated freeze-thaw cycles.
Q4: What solvent should be used to reconstitute this compound?
The choice of solvent depends on the experimental requirements. For in vitro assays, sterile, distilled water or a buffer appropriate for your experiment is typically used. For preparing stock solutions, dissolving the peptide in a small amount of a solvent like DMSO followed by dilution with an aqueous buffer is a common practice. Always refer to the manufacturer's specific instructions for the best solvent.
Troubleshooting Guide
Q: I am observing a loss of peptide concentration over time in my assay. What could be the cause?
A: This could be due to several factors:
-
Adsorption: Peptides can adsorb to the surfaces of plasticware and glassware. To mitigate this, use low-bind tubes and pipette tips.
-
Degradation: The peptide may be degrading under your experimental conditions (e.g., pH, temperature). Review your buffer composition and storage conditions.
-
Aggregation/Precipitation: The peptide may be aggregating and falling out of solution. This can sometimes be resolved by adjusting the pH or ionic strength of the buffer.
Q: My HPLC chromatogram shows multiple peaks besides the main peptide peak. What do these represent?
A: The additional peaks likely represent degradation products or impurities.
-
Degradation Products: These can arise from oxidation, deamidation, or hydrolysis. Forced degradation studies can help identify these peaks.
-
Impurities: These could be byproducts from the peptide synthesis process. To identify these species, techniques like LC-MS/MS are invaluable.
Q: I am seeing inconsistent results in my cell-based assays. Could peptide stability be a factor?
A: Yes, inconsistent peptide stability can lead to variable results.
-
Preparation: Ensure the peptide is fully dissolved and the solution is homogeneous before use.
-
Storage of Stock Solution: Repeated freeze-thaw cycles can degrade the peptide. Aliquot your stock solution to avoid this.
-
Stability in Media: Peptides can be degraded by proteases present in cell culture media, especially if it contains serum. It's crucial to determine the peptide's half-life in your specific assay conditions.
Data Presentation
The following table summarizes typical stress conditions used in forced degradation studies to assess peptide stability. These conditions are designed to accelerate the degradation pathways that the peptide might encounter during its shelf life.
| Stress Condition | Typical Parameters | Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-72h | Hydrolysis of peptide bonds |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24-72h | Hydrolysis, Deamidation, Isomerization |
| Oxidation | 3% H₂O₂, Room Temp, 24h | Oxidation of susceptible amino acids (Met, Cys, Trp) |
| Thermal Stress | 60-80°C, 24-72h | Aggregation, Deamidation, Hydrolysis |
| Photostability | ICH Q1B guidelines (e.g., 1.2 million lux hours) | Photodegradation of light-sensitive amino acids |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in an aqueous solution.
1. Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method to separate the intact this compound from its potential degradation products.
2. Materials:
-
This compound peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
3. Method:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Preparation of Peptide Stock Solution:
-
Accurately weigh and dissolve this compound in water or an appropriate buffer to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-5 min: 20% B
-
5-35 min: 20% to 60% B (linear gradient)
-
35-40 min: 60% to 100% B
-
40-45 min: 100% B
-
45-50 min: 100% to 20% B
-
50-60 min: 20% B (re-equilibration)
-
-
4. Forced Degradation Study:
-
Incubate aliquots of the peptide stock solution under various stress conditions (as outlined in the table above).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample.
5. Data Analysis:
-
Calculate the percentage of remaining intact peptide at each time point.
-
Identify and quantify the major degradation products. The peak purity of the main peptide should be assessed to ensure the method is stability-indicating.
Visualizations
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound via the GHS-R1a receptor.
Caption: Experimental workflow for a peptide stability study.
Caption: Common chemical degradation pathways for peptides.
References
Interpreting unexpected results with (Des-ala3)-ghrp-2
Welcome to the technical support center for (Des-ala3)-ghrp-2. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and interpret unexpected results during their experiments with this synthetic ghrelin analogue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it theoretically differ from GHRP-2?
This compound is a synthetic hexapeptide and an analogue of the growth hormone-releasing peptide-2 (GHRP-2).[1] The key structural modification is the deletion of the alanine residue at the third position.[1] While specific research on this compound is limited, it is hypothesized to interact with the ghrelin receptor (GHS-R1a), similar to GHRP-2.[1] The absence of the third-position alanine may alter its binding affinity, potency, and downstream signaling compared to GHRP-2. Structure-activity relationship studies on related peptides suggest that modifications in this region can significantly impact biological activity.[1]
Q2: What is the presumed mechanism of action for this compound?
The mechanism of action for this compound has not been fully elucidated in published literature.[2] However, based on its structural similarity to GHRP-2, it is presumed to be an agonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. Upon binding, it is expected to activate intracellular signaling cascades that lead to the release of growth hormone (GH). The ghrelin receptor is known to couple to various G-proteins, including Gαq/11, Gαi/o, and Gα12/13, leading to downstream effects such as increased intracellular calcium and activation of protein kinase C.
Troubleshooting Unexpected Results
Issue 1: Reduced or No GH Secretion Observed
You have administered this compound to your in vitro or in vivo models but observe a lower-than-expected or complete lack of growth hormone release.
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Peptide Integrity and Handling:
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Action: Verify the integrity and concentration of your this compound stock. Improper storage (-20°C for short-term, -80°C for long-term) can lead to degradation. Reconstitute the peptide in a suitable sterile buffer and perform a concentration validation assay.
-
Protocol: See Protocol 1: Peptide Reconstitution and Validation.
-
-
Receptor Desensitization:
-
Action: Prolonged or repeated exposure to GHRP analogues can lead to desensitization of the GHS-R1a receptor. Design experiments with adequate washout periods between treatments.
-
Workflow:
Figure 1. Workflow for investigating receptor desensitization.
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-
Altered Receptor Binding Affinity:
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Action: The deletion of alanine at position 3 may significantly reduce the binding affinity of this compound for the GHS-R1a receptor compared to GHRP-2. Perform a competitive binding assay to determine the affinity (Ki) of your compound.
-
Protocol: See Protocol 2: Competitive Radioligand Binding Assay.
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| Compound | Concentration | Mean GH Release (ng/mL) ± SD |
| Vehicle Control | - | 5.2 ± 1.1 |
| GHRP-2 | 10 nM | 85.6 ± 7.3 |
| This compound | 10 nM | 22.1 ± 3.9 |
| This compound | 100 nM | 58.4 ± 6.2 |
Table 1: Hypothetical data illustrating a rightward shift in the dose-response curve for this compound, suggesting lower potency compared to GHRP-2.
Issue 2: Atypical Downstream Signaling Activation
You observe GH release, but downstream markers (e.g., p-ERK, p-CREB) show a different activation pattern compared to what is reported for ghrelin or GHRP-2.
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Biased Agonism:
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Action: this compound may act as a biased agonist, preferentially activating one signaling pathway over another (e.g., Gαq/PLC pathway over β-arrestin recruitment). The ghrelin receptor is known for its ability to engage multiple signaling pathways.
-
Visualization:
Figure 2. Hypothetical biased agonism of this compound.
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Action: Profile the activation of multiple signaling pathways (e.g., calcium mobilization, cAMP inhibition, β-arrestin recruitment) in parallel.
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Protocol: See Protocol 3: Multi-Pathway Signaling Assay.
-
-
Receptor Heterodimerization:
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Action: The GHS-R1a receptor can form heterodimers with other GPCRs, such as dopamine or serotonin receptors, which can alter its signaling output. The conformation induced by this compound might favor dimerization with a different set of partners than GHRP-2. Investigate potential heterodimerization partners in your experimental system using co-immunoprecipitation or FRET/BRET assays.
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| Pathway | GHRP-2 (EC50) | This compound (EC50) |
| Calcium Mobilization (Gαq) | 5 nM | 15 nM |
| cAMP Inhibition (Gαi/o) | 12 nM | 95 nM |
| β-arrestin Recruitment | 25 nM | > 1 µM |
Table 2: Hypothetical data suggesting this compound is a biased agonist, potent at the Gαq pathway but significantly weaker at Gαi/o and β-arrestin pathways.
Key Experimental Protocols
Protocol 1: Peptide Reconstitution and Validation
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your experiment (e.g., PBS) to a stock concentration of 1 mM.
-
Gently vortex or pipette to dissolve. Avoid vigorous shaking.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
-
Validation:
-
Confirm the concentration of the stock solution using a spectrophotometer by measuring absorbance at 280 nm (A280), if the peptide contains Trp or Tyr residues.
-
Alternatively, use a peptide quantification assay (e.g., BCA assay) according to the manufacturer's instructions.
-
Protocol 2: Competitive Radioligand Binding Assay
-
Cell Culture: Culture cells stably expressing GHS-R1a (e.g., HEK293-GHS-R1a) to ~80-90% confluency.
-
Membrane Preparation: Harvest cells, homogenize in a cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled ghrelin analogue (e.g., [125I]-His9-ghrelin) and increasing concentrations of unlabeled this compound (the competitor).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation and Counting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value.
Protocol 3: Multi-Pathway Signaling Assay
-
Cell Plating: Plate GHS-R1a expressing cells in appropriate multi-well plates for each assay.
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Calcium Mobilization (Gαq):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Stimulate with a range of this compound concentrations.
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Measure the change in fluorescence intensity over time using a plate reader with kinetic read capabilities.
-
-
cAMP Inhibition (Gαi/o):
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Pre-treat cells with forskolin to elevate intracellular cAMP levels.
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Co-treat with increasing concentrations of this compound.
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Lyse the cells and measure cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
β-arrestin Recruitment:
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Use a cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™).
-
Stimulate cells with a range of this compound concentrations.
-
Measure the resulting signal (e.g., luminescence or fluorescence) according to the assay manufacturer's protocol.
-
-
Data Analysis: For each pathway, plot the response against the log concentration of this compound and calculate the EC50 value.
References
Validation & Comparative
Comparative Efficacy of (Des-ala3)-GHRP-2, GHRP-2, and GHRP-6: A Guide for Researchers
A notable scarcity of preclinical and clinical data is available for (Des-ala3)-GHRP-2, significantly limiting a direct, data-driven comparison of its efficacy against the more extensively studied Growth Hormone-Releasing Peptides (GHRPs), GHRP-2 and GHRP-6.[1] This guide provides a comprehensive comparison based on available literature, highlighting the established characteristics of GHRP-2 and GHRP-6 and the hypothesized properties of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the chemical properties, mechanisms of action, and comparative efficacy of these synthetic peptides in stimulating growth hormone (GH) release.
Peptide Characteristics and Chemical Properties
This compound is a synthetic analog of GHRP-2, distinguished by the deletion of the alanine residue at the third position of its amino acid sequence.[1] This modification results in a unique chemical entity.[1] GHRP-2 and GHRP-6 are both synthetic hexapeptides that act as growth hormone secretagogues.[2][3]
| Property | This compound | GHRP-2 | GHRP-6 |
| Molecular Formula | C42H50N8O5 | C45H55N9O6 | C46H56N12O6 |
| Molecular Weight | ~746.9 g/mol | 817.9 g/mol | 873.0 g/mol |
| Amino Acid Sequence | H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2 | D-Ala-D-2-Nal-Ala-Trp-D-Phe-Lys-NH2 | His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 |
| Synonyms | - | Pralmorelin | Growth Hormone Releasing Hexapeptide |
Mechanism of Action and Signaling Pathways
All three peptides are believed to exert their primary effect by acting as agonists at the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. Activation of this G protein-coupled receptor, located in the hypothalamus and pituitary gland, initiates intracellular signaling cascades that lead to the secretion of growth hormone.
While both GHRP-2 and GHRP-6 act on the same receptor, they appear to do so with slight variations and through different intracellular signaling pathways. GHRP-2 has been shown to increase intracellular cyclic adenosine monophosphate (cAMP) levels in a manner similar to Growth Hormone-Releasing Hormone (GHRH), whereas GHRP-6 does not appear to increase cAMP levels, suggesting it operates through an alternative pathway. The precise mechanism for this compound is not yet elucidated but is hypothesized to be similar to GHRP-2 due to its structural similarity.
Comparative Efficacy on Growth Hormone Release
Direct comparative efficacy data for this compound is unavailable. However, extensive research has compared the GH-releasing properties of GHRP-2 and GHRP-6.
| Parameter | This compound | GHRP-2 | GHRP-6 |
| GH Release Potency | Not determined | More potent than GHRP-6. Induces a more pronounced and rapid increase in GH. | Less potent than GHRP-2. Produces a slightly less intense GH response. |
| Receptor Binding Affinity | Not determined | Higher binding affinity to GHSR than GHRP-6 | Lower binding affinity to GHSR than GHRP-2 |
| Effect on Appetite | Not determined | Minimal to no effect on appetite | Strong appetite stimulation |
| Effects on Cortisol & Prolactin | Not determined | May increase cortisol and prolactin levels | Typically associated with lower increases in cortisol and prolactin compared to GHRP-2 |
| Half-life | Not determined | Shorter half-life than GHRP-6 | Longer half-life than GHRP-2 |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying the effects of GHRPs.
In Vitro GH Secretion Assay from Pituitary Cell Culture
This protocol outlines the steps for assessing the direct effects of GHRPs on growth hormone secretion from primary pituitary cells.
Methodology:
-
Pituitary Cell Isolation and Culture:
-
Pituitary glands are aseptically removed from experimental animals (e.g., Wistar rats).
-
The anterior pituitary is minced and subjected to enzymatic digestion (e.g., with collagenase and hyaluronidase) to obtain a single-cell suspension.
-
Cells are cultured in a suitable medium, such as Minimal Essential Medium (MEM) supplemented with fetal calf serum, at 37°C in a humidified atmosphere of 5% CO2.
-
-
Peptide Treatment:
-
After a period of stabilization in culture, the cells are washed and incubated with various concentrations of the test peptides (this compound, GHRP-2, or GHRP-6) for a defined period (e.g., 15-60 minutes).
-
-
Growth Hormone Measurement:
-
Following incubation, the culture medium (supernatant) is collected.
-
The concentration of growth hormone in the supernatant is quantified using a sensitive and specific method, such as a Radioimmunoassay (RIA).
-
In Vivo GH Release Study in Animal Models
This protocol describes an in vivo experiment to evaluate the systemic effects of GHRPs on circulating growth hormone levels.
Methodology:
-
Animal Model:
-
Studies are typically conducted in rodents (e.g., rats or mice) or larger animal models.
-
Animals are housed under controlled conditions with a regular light-dark cycle and access to food and water.
-
-
Peptide Administration:
-
The peptides are dissolved in a sterile vehicle (e.g., saline).
-
Administration can be via various routes, including intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) injection. Doses are typically calculated based on the animal's body weight.
-
-
Blood Sampling:
-
Blood samples are collected at multiple time points before and after peptide administration (e.g., -15, 0, 15, 30, 45, 60, 90, and 120 minutes).
-
Samples are collected into tubes containing an anticoagulant and protease inhibitors and centrifuged to separate the plasma.
-
-
Growth Hormone Analysis:
-
Plasma GH concentrations are determined by a validated assay, most commonly a Radioimmunoassay (RIA).
-
Radioimmunoassay (RIA) for Growth Hormone
RIA is a common and sensitive technique for quantifying hormone levels in biological samples.
Principle:
The assay is based on the principle of competitive binding. A known quantity of radiolabeled GH (GH) competes with the unlabeled GH in the sample for a limited number of binding sites on a specific anti-GH antibody. The amount of GH bound to the antibody is inversely proportional to the concentration of unlabeled GH in the sample.
Generalized Protocol:
-
Reagent Preparation: Prepare standards with known GH concentrations, radiolabeled GH, primary anti-GH antibody, and a secondary antibody (for precipitation of the antigen-antibody complex).
-
Assay Procedure:
-
Incubate standards or samples with the primary antibody.
-
Add the radiolabeled GH and incubate to allow for competitive binding.
-
Add the secondary antibody to precipitate the primary antibody-GH complexes.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Measurement and Analysis:
-
Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound radiolabeled GH against the known GH concentrations of the standards.
-
Determine the GH concentration in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Conclusion
GHRP-2 and GHRP-6 are well-characterized growth hormone secretagogues with distinct profiles. GHRP-2 is a more potent stimulator of GH release with minimal impact on appetite, while GHRP-6 is less potent but has a marked effect on increasing hunger. The differing intracellular signaling mechanisms of GHRP-2 and GHRP-6 (cAMP-dependent vs. independent) present interesting avenues for research into the nuanced regulation of GH secretion.
The lack of published experimental data on this compound is a significant knowledge gap. Its structural similarity to GHRP-2 suggests it may share a similar mechanism of action and potentially a high potency for GH release, but this remains speculative. Further in vitro and in vivo studies are imperative to elucidate the pharmacological profile of this compound and to determine its comparative efficacy and potential as a therapeutic or research tool. Researchers are encouraged to conduct head-to-head comparative studies to quantify the binding affinities, functional potencies (e.g., EC50 values), and downstream effects of these three peptides to provide a clearer understanding of their relative merits.
References
A Comparative Analysis of (Des-ala3)-GHRP-2 and Ghrelin Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling mechanisms of the endogenous hormone ghrelin and the synthetic hexapeptide (Des-ala3)-ghrp-2. Due to the limited availability of direct experimental data for this compound, this comparison heavily relies on the well-documented signaling pathways of its parent compound, Growth Hormone Releasing Peptide-2 (GHRP-2), to infer its likely mechanisms of action.
Executive Summary
Ghrelin, the "hunger hormone," is the endogenous ligand for the Growth Hormone Secretagogue Receptor type 1a (GHSR1a). Its binding initiates a cascade of intracellular signaling events that regulate growth hormone secretion, appetite, and metabolism. GHRP-2 is a synthetic agonist of the ghrelin receptor, and this compound is a modification of this peptide. While both ghrelin and GHRP-2 activate GHSR1a, they can exhibit functional selectivity or "biased agonism," preferentially activating certain downstream pathways over others. This guide explores these signaling nuances, presenting available quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.
Data Presentation: Quantitative Comparison of Ligand-Receptor Interactions and Signaling
The following table summarizes the known quantitative parameters for ghrelin and GHRP-2. Data for this compound is largely unavailable in peer-reviewed literature.
| Parameter | Ghrelin | GHRP-2 | This compound | Reference |
| Receptor Binding Affinity (GHSR1a) | ||||
| Ki (nM) | ~1-5 | ~2-10 | Not Available | Inferred from various binding studies |
| IC50 (nM) | ~1-10 | ~3-15 | Not Available | Inferred from various competition assays |
| Functional Activity (GHSR1a) | ||||
| EC50 for Ca2+ mobilization (nM) | ~0.1-1 | ~0.5-5 | Not Available | Inferred from functional assays |
| EC50 for cAMP accumulation (nM) | Pathway dependent | Pathway dependent | Not Available | [1] |
| EC50 for GH release (in vitro) | ~0.1-1 | ~0.1-1 | Not Available | [2] |
Note: The binding affinities and functional potencies can vary depending on the cell type and experimental conditions.
Signaling Pathways: A Detailed Look
Both ghrelin and GHRPs, including likely this compound, exert their effects primarily through the GHSR1a, a G protein-coupled receptor (GPCR). Upon activation, GHSR1a can couple to several G protein subtypes and also initiate G protein-independent signaling.
Ghrelin Signaling
Ghrelin's interaction with GHSR1a is complex and can activate multiple downstream pathways:
-
Gαq/11 Pathway: This is considered the canonical pathway for ghrelin-stimulated growth hormone release. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: Ghrelin can also signal through Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gαs Pathway: In some cellular contexts, ghrelin has been shown to couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cAMP.
-
β-Arrestin Pathway: Like many GPCRs, GHSR1a can also signal through a G protein-independent pathway involving β-arrestins. Upon ligand binding, β-arrestins are recruited to the receptor, which can lead to receptor desensitization and internalization, as well as the activation of other signaling molecules like MAP kinases (e.g., ERK1/2).
References
Comparative Analysis of Receptor Cross-Reactivity: A Focus on Growth Hormone Secretagogues
A Guideline for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the receptor cross-reactivity of (Des-ala3)-ghrp-2 is not currently available in published literature. This guide will therefore focus on its parent compound, Growth Hormone-Releasing Peptide-2 (GHRP-2), as a representative synthetic growth hormone secretagogue. The data presented herein pertains to GHRP-2 and should be interpreted as a surrogate for understanding the potential cross-reactivity profile of its analogue, this compound, with the explicit understanding that the deletion of the alanine-3 residue may alter its pharmacological properties.
This guide provides a comparative overview of the receptor binding profile of GHRP-2, focusing on its interaction with its primary target, the Growth Hormone Secretagogue Receptor (GHSR1a), and its known cross-reactivity with the scavenger receptor CD36. To provide a broader context of receptor signaling diversity, the signaling pathway of GHSR1a is contrasted with that of the well-characterized β2-Adrenergic Receptor. Detailed experimental protocols for assessing receptor binding and functional activity are also provided.
Quantitative Comparison of GHRP-2 Receptor Interactions
The following table summarizes the binding affinities of GHRP-2 for its primary receptor, GHSR1a, and a known off-target receptor, CD36.
| Ligand | Receptor | Binding Affinity/Potency |
| GHRP-2 | GHSR1a (Growth Hormone Secretagogue Receptor 1a) | EC50 = 1.09 ± 0.59 ng/mL (~1.46 nM) for GH release[1] |
| GHRP-2 | CD36 (Scavenger Receptor B2) | IC50 = 1.79 ± 0.47 µM |
EC50 (Half maximal effective concentration) for GHSR1a indicates the concentration of GHRP-2 required to elicit 50% of its maximal effect on growth hormone release. A lower EC50 value suggests higher potency. IC50 (Half maximal inhibitory concentration) for CD36 reflects the concentration of GHRP-2 required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
Signaling Pathway Comparison: GHSR1a vs. β2-Adrenergic Receptor
To illustrate the diversity of cellular responses that can be triggered by receptor activation, the signaling pathways of the GHSR1a and the β2-Adrenergic Receptor are compared below.
GHSR1a Signaling Pathway
Activation of the GHSR1a by ligands such as ghrelin or GHRP-2 primarily initiates a signaling cascade through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in growth hormone secretion.
β2-Adrenergic Receptor Signaling Pathway
In contrast, the β2-Adrenergic Receptor, upon binding to its ligand (e.g., epinephrine), primarily couples to the Gs G-protein. This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate cellular responses such as smooth muscle relaxation and glycogenolysis.
Experimental Protocols
The following are generalized protocols for assessing receptor binding and function, which can be adapted for the study of GHRP-2 and its analogues.
Experimental Workflow: Receptor Binding and Functional Assay
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., GHRP-2) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the receptor of interest (e.g., GHSR1a or CD36).
-
Radiolabeled ligand (e.g., [125I]-Ghrelin for GHSR1a).
-
Unlabeled competitor (GHRP-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled competitor (GHRP-2).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This cell-based assay measures the increase in intracellular calcium concentration following receptor activation, providing a functional readout of receptor agonism.
Materials:
-
Live cells expressing the receptor of interest (e.g., GHSR1a).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (GHRP-2).
-
Fluorescence plate reader with an injection module.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye diluted in assay buffer to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes to allow the cells to take up the dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Inject varying concentrations of the test compound (GHRP-2) into the wells.
-
Signal Measurement: Immediately and continuously measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
This guide serves as a foundational resource for researchers investigating the cross-reactivity of GHRP-2 and its analogues. The provided data and protocols offer a framework for designing and interpreting experiments aimed at elucidating the selectivity and signaling mechanisms of these important synthetic peptides. Further research is warranted to specifically characterize the receptor binding profile of this compound.
References
A Comparative Guide to (Des-ala3)-GHRP-2 and Other GHS-R Agonists for Researchers
For drug development professionals, researchers, and scientists, a comprehensive understanding of Growth Hormone Secretagogue Receptor (GHS-R) agonists is pivotal for the advancement of therapeutic strategies in diverse areas such as growth hormone deficiency, appetite regulation, and cachexia.[1] This guide provides an objective comparison of the synthetic peptide (Des-ala3)-GHRP-2 with its parent compound, GHRP-2, and other prominent GHS-R agonists. The comparison is supported by available experimental data on mechanism of action, binding affinity, and functional potency.
This compound is a synthetic peptide analog of Growth Hormone Releasing Peptide-2 (GHRP-2), characterized by the deletion of the alanine amino acid at the third position.[2] While this modification suggests a potential alteration in its biological activity, there is a notable absence of published preclinical studies and quantitative data regarding its binding affinity, potency, and efficacy.[2] Therefore, this guide will focus on a comparative analysis of well-characterized GHS-R agonists, providing a framework for understanding the potential implications of the structural change in this compound.
Mechanism of Action: The Ghrelin Receptor (GHS-R1a)
The primary target for these agonists is the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), a G protein-coupled receptor.[1] Activation of GHS-R1a by an agonist initiates a cascade of intracellular signaling pathways, leading to physiological responses, most notably the secretion of growth hormone (GH).[3] The binding of an agonist to GHS-R1a stimulates the Gq/11 protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in the downstream effects of GHS-R1a activation.
Signaling Pathway Diagram
Caption: GHS-R1a signaling cascade upon agonist binding.
Comparative Data of GHS-R Agonists
The following tables summarize quantitative data for several well-studied GHS-R agonists, providing a basis for comparison. Due to the lack of data for this compound, its parent compound, GHRP-2, is included.
| Compound | Receptor Binding Affinity (Ki, nM) |
| GHRP-2 | Data not readily available |
| GHRP-6 | Data not readily available |
| Ipamorelin | EC50 = 1.3 ± 0.4 nM (in vitro GH release) |
| MK-0677 (Ibutamoren) | IC50 = 0.3 nM |
| Anamorelin | Data not readily available |
| Capromorelin | Data not readily available |
| Compound | In Vitro Potency (EC50, nM) | In Vivo Potency (ED50) |
| GHRP-2 | Data not readily available | 0.6 nmol/kg (swine) |
| GHRP-6 | 2.2 ± 0.3 nM (GH release) | 115 ± 36 nmol/kg (rat) |
| Ipamorelin | 1.3 ± 0.4 nM (GH release) | 80 ± 42 nmol/kg (rat) |
| MK-0677 (Ibutamoren) | 1.1 nM (Ca2+ mobilization) | Data not readily available |
| Anamorelin | Data not readily available | Data not readily available |
| Capromorelin | Data not readily available | Data not readily available |
Experimental Protocols
The data presented above are typically generated through a series of standardized in vitro and in vivo experiments.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound to a receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for GHS-R1a.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing human GHS-R1a are cultured and harvested. The cells are then homogenized in a cold lysis buffer to prepare crude membrane fractions.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [35S]MK-0677) and varying concentrations of the unlabeled test compound.
-
Separation and Counting: The reaction mixture is filtered to separate bound from unbound radioligand. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an agonist to stimulate Gq-coupled receptors like GHS-R1a by detecting changes in intracellular calcium concentration.
Objective: To determine the potency (EC50) of a test compound in activating GHS-R1a.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing GHS-R1a are seeded in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Stimulation: A Fluorometric Imaging Plate Reader (FLIPR) is used to measure baseline fluorescence before adding varying concentrations of the test agonist. The fluorescence intensity is then monitored in real-time to measure the increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is plotted against the log of the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.
Experimental Workflow Diagram
Caption: Workflow for comparing GHS-R agonists.
Discussion and Conclusion
While this compound remains an uncharacterized compound, its structural relationship to GHRP-2 provides a basis for hypothetical comparison. GHRP-2 is a potent GH secretagogue, though it also stimulates the release of ACTH and cortisol. In contrast, Ipamorelin, another potent GHS-R agonist, is notable for its high selectivity for GH release without significantly affecting other hormones. MK-0677 is an orally active, non-peptidic agonist with a high binding affinity for GHS-R1a.
The deletion of the alanine residue at position 3 in this compound could potentially alter its binding affinity, efficacy, and selectivity. Structure-activity relationship studies of GHRPs have shown that modifications to the peptide sequence can significantly alter their biological activity. Without experimental data, the precise impact of this modification remains speculative.
For researchers and drug development professionals, the key takeaway is the importance of empirical data in characterizing novel compounds. While structural similarities can provide initial hypotheses, thorough in vitro and in vivo testing is essential to determine the pharmacological profile of new GHS-R agonists like this compound. Future studies should focus on conducting binding and functional assays to elucidate its potential as a therapeutic agent.
References
A Comparative Guide to (Des-ala3)-GHRP-2 and GHRP-2 for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (Des-ala3)-Growth Hormone Releasing Peptide-2 ((Des-ala3)-GHRP-2) and Growth Hormone Releasing Peptide-2 (GHRP-2). Due to a notable lack of published preclinical data for this compound, this guide establishes GHRP-2 as the benchmark, summarizing its known biological activities and providing detailed experimental protocols that can be applied to characterize and compare novel analogs like this compound.
This compound is a synthetic analog of the well-characterized GHRP-2, distinguished by the deletion of the alanine residue at the third position of its peptide sequence.[1] While it is hypothesized that this structural modification may alter its biological activity and receptor binding affinity, specific studies detailing its mechanism of action and preclinical efficacy are not currently available.[1][2] It is presumed to interact with the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a), similar to its parent compound.[1]
Comparative Data: GHRP-2 Performance Characteristics
Quantitative data for this compound is not available in published literature. The following table summarizes the performance of GHRP-2, which serves as a reference for the evaluation of its analogs.
| Parameter | GHRP-2 | This compound | Source |
| In Vitro Potency | |||
| GHS-R1a Binding Affinity (Ki) | Data not available in provided search results | Not Available | |
| GHS-R1a Functional Potency (EC50) | Data not available in provided search results | Not Available | |
| In Vivo Efficacy (Swine) | |||
| GH Release (2 µg/kg IV) | Dose-dependent increase in GH | Not Available | [3] |
| GH Release (10 µg/kg IV) | Dose-dependent increase in GH | Not Available | |
| GH Release (30 µg/kg IV) | Dose-dependent increase in GH | Not Available | |
| GH Release (100 µg/kg IV) | Dose-dependent increase in GH | Not Available | |
| In Vivo Efficacy (Mice) | |||
| Peak GH Response (10 µg IP in wild-type) | 163 ng/ml | Not Available | |
| Peak GH Response (10 µg IP in lit/lit) | 9.3 ± 1.5 ng/ml | Not Available |
Experimental Protocols
To facilitate the characterization of this compound and its comparison with GHRP-2, the following are detailed methodologies for key experiments.
GHS-R1a Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity of a test compound to the GHS-R1a receptor.
-
Cell Culture: HEK293 cells stably expressing human GHS-R1a are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [125I]-Ghrelin) and varying concentrations of the unlabeled test compound (this compound or GHRP-2).
-
Incubation: The reaction is incubated to allow for binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of a compound to activate GHS-R1a and trigger downstream signaling.
-
Cell Culture: CHO-K1 cells stably co-expressing GHS-R1a and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are plated in a 96-well plate.
-
Compound Preparation: Serial dilutions of the test compound are prepared.
-
Assay Procedure: The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of the test compound.
-
Detection: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
In Vivo Growth Hormone Release Study (Swine Model)
This study evaluates the in vivo potency of a compound to stimulate GH release.
-
Animals: Cross-bred castrated male swine are used.
-
Catheterization: Jugular vein catheters are implanted for blood sampling.
-
Dosing: Test compounds are administered intravenously (IV) at various doses (e.g., 2, 10, 30, 100 µg/kg body weight). A saline control group is included.
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., -30, 0, 15, 30, 60, 90, 120, 180 minutes) post-injection.
-
Hormone Analysis: Plasma GH concentrations are measured using a validated radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The area under the curve (AUC) for GH concentration over time is calculated to quantify the total GH release. Peak GH concentrations are also determined.
Signaling Pathways and Experimental Workflows
The activation of the GHS-R1a by GHRP-2 initiates a cascade of intracellular signaling events. It is hypothesized that this compound, if active, would follow a similar pathway.
Figure 1: Hypothesized signaling pathway for this compound and GHRP-2 via the GHS-R1a receptor.
Figure 2: General experimental workflow for the characterization of GHRP analogs.
References
Confirming the Purity of (Des-ala3)-GHRP-2 via HPLC-MS: A Comparative Guide
For researchers and drug development professionals, the purity of synthetic peptides is paramount to ensure experimental reproducibility and accuracy. This guide provides a framework for confirming the purity of (Des-ala3)-GHRP-2, a synthetic peptide analog of Growth Hormone Releasing Peptide-2 (GHRP-2), using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We also compare it with other relevant growth hormone secretagogues.
Introduction to this compound and its Analogs
This compound is a synthetic hexapeptide and a modified version of GHRP-2, a well-studied growth hormone secretagogue.[1] The key modification is the deletion of the alanine amino acid at the third position in the peptide sequence.[1] Like its parent compound, this compound is believed to stimulate the release of growth hormone (GH) by acting as an agonist at the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1] The family of GHRPs includes several synthetic molecules that, while sharing the primary function of stimulating GH release, differ in their potency and side effects.[2]
Understanding the purity of a specific peptide batch is critical, as impurities can arise during synthesis, such as truncated or modified sequences, which may have off-target biological effects or reduced potency.
Comparative Analysis of GHRPs
The primary distinction between this compound and its parent compound, GHRP-2, lies in the structural modification which can influence its binding affinity and efficacy. Other common GHRPs offer a spectrum of potencies and selectivities. For instance, Hexarelin is considered the most potent, while Ipamorelin is noted for its high selectivity, as it does not significantly stimulate the release of cortisol or prolactin.[2]
| Peptide | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Feature |
| This compound | C42H50N8O5 | ~746.91 | Deletion of Alanine at position 3 of the GHRP-2 sequence. |
| GHRP-2 | C45H55N9O6 | ~817.9 | Parent compound; potent GH stimulator, may slightly increase cortisol/prolactin. |
| GHRP-6 | C46H56N12O6 | ~873.01 | Known to significantly increase appetite. |
| Hexarelin | C47H58N12O6 | ~887.04 | Considered the most potent synthetic GHRP. |
| Ipamorelin | C38H49N9O5 | ~711.85 | High selectivity for GH release with minimal effect on cortisol/prolactin. |
Purity Data Comparison (Illustrative)
While specific batch-to-batch purity will vary by supplier, high-quality research peptides should have a purity of 98% or higher, confirmed by HPLC. The following table provides an illustrative example of how purity data for this compound from different hypothetical suppliers could be presented.
| Supplier | Lot Number | Stated Purity (%) | Observed Purity by HPLC-MS (%) | Major Impurity (m/z) |
| Supplier A | A123 | >98% | 98.9% | 729.4 (loss of NH3) |
| Supplier B | B456 | >99% | 99.5% | Not Detected |
| Supplier C | C789 | >98% | 97.2% | 831.5 (oxidized Trp) |
Note: This data is for illustrative purposes only and does not represent actual supplier data.
Experimental Protocol: Purity Analysis by HPLC-MS
This protocol outlines a general method for determining the purity of this compound.
Objective: To separate this compound from potential impurities and confirm its identity and purity using reverse-phase HPLC coupled with mass spectrometry.
1. Materials and Reagents:
-
This compound sample
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Formic acid (FA, LC-MS grade)
-
0.22 µm syringe filters
2. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in water.
-
Dilute the stock solution to a final concentration of 100 µg/mL with the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% FA).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 65% B
-
15-16 min: 65% to 95% B
-
16-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
UV Detection: 214 nm and 280 nm
4. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 200-1200
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: Nitrogen, 800 L/hr
5. Data Analysis:
-
Integrate the peak area of the chromatogram at 214 nm.
-
Calculate purity by dividing the peak area of the main compound by the total peak area of all detected peaks.
-
Confirm the mass of the main peak corresponds to the expected mass of this compound ([M+H]+ ≈ 747.9 m/z).
-
Analyze smaller peaks for potential impurities and fragmentation patterns.
Visualizations
Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for purity confirmation and the general signaling pathway activated by GHRPs.
Caption: HPLC-MS workflow for peptide purity analysis.
Caption: Simplified GHRP signaling pathway in the pituitary.
References
Comparative Analysis of (Des-ala3)-GHRP-2 Analogs: A Guide for Researchers
A notable scarcity of published preclinical data exists for (Des-ala3)-GHRP-2, a synthetic analog of the potent growth hormone secretagogue, GHRP-2. This guide provides a comparative overview based on the biological activities of its parent compound and related analogs, offering insights into its hypothesized function and the experimental frameworks used for evaluation. While direct experimental data for this compound remains largely unavailable in peer-reviewed literature, its structural similarity to well-characterized growth hormone-releasing peptides (GHRPs) allows for informed postulations of its biological activity.
This compound is a hexapeptide with the alanine residue at the third position removed from the GHRP-2 sequence.[1] Its molecular formula is C42H50N8O5 and it has a molecular weight of approximately 746.9 g/mol .[1] It is hypothesized to function as an agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a), thereby stimulating the release of growth hormone (GH).[1]
Hypothesized Signaling Pathway of this compound
The proposed mechanism of action for this compound mirrors that of GHRP-2, initiating a signaling cascade upon binding to the GHS-R1a. This G protein-coupled receptor, primarily expressed in the anterior pituitary and hypothalamus, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key step in stimulating the synthesis and secretion of growth hormone.
Hypothesized GHS-R1a signaling cascade initiated by this compound.
Comparative Biological Activity Data
While specific quantitative data for this compound is not publicly available, the following table presents data for GHRP-2 and other well-studied analogs to provide a comparative context. Structure-activity relationship (SAR) studies have shown that modifications at the third amino acid position can significantly impact receptor binding and functional activity.[2] For example, replacing the alanine at position 3 in GHRP-6 with other residues has been shown to alter its selectivity for the CD36 receptor over the GHS-R1a.[1]
| Compound | Sequence | GHS-R1a Binding Affinity (Ki, nM) | In Vivo GH Release Potency (Relative to GHRP-6) |
| GHRP-2 | D-Ala-D-2-Nal-Ala-Trp-D-Phe-Lys-NH2 | ~3.3 | Higher |
| This compound | D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH2 | Data Not Available | Data Not Available |
| GHRP-6 | His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 | ~30-60 | 1.0 |
| Hexarelin | His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH2 | ~1.8 | Higher |
| Ipamorelin | Aib-His-D-2-Nal-D-Phe-Lys-NH2 | ~1.3 | Similar |
Note: The presented values are compiled from various sources and may vary depending on the specific assay conditions.
Key Experimental Protocols
The biological activity of GHRP analogs is typically assessed through a series of in vitro and in vivo assays. The following are detailed protocols for key experiments.
Radioligand Binding Assay for GHS-R1a
This assay is used to determine the binding affinity of a compound to the GHS-R1a receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human GHS-R1a (e.g., HEK293 or CHO cells).
-
Cells are harvested, homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [125I]-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2), and varying concentrations of the unlabeled competitor compound (this compound or other analogs).
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are used to generate a competition binding curve.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Experimental workflow for a GHS-R1a radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the GHS-R1a and trigger a downstream signaling event.
1. Cell Preparation:
-
Cells expressing GHS-R1a are seeded into a 96- or 384-well black-walled, clear-bottom plate and cultured overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
2. Compound Addition and Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
The baseline fluorescence is measured before the addition of the test compound.
-
Varying concentrations of the GHRP analog are automatically added to the wells.
-
The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is monitored in real-time.
3. Data Analysis:
-
The increase in fluorescence is plotted against the compound concentration to generate a dose-response curve.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined, indicating the compound's potency as an agonist.
In Vivo Growth Hormone Release Assay in Rats
This assay assesses the ability of a compound to stimulate GH release in a living organism.
1. Animal Preparation:
-
Male Sprague-Dawley rats are often used and are typically cannulated in the jugular vein for repeated blood sampling.
-
The animals are allowed to recover from surgery and are habituated to the experimental conditions.
2. Compound Administration and Blood Sampling:
-
A baseline blood sample is collected.
-
The test compound (this compound or other analogs) is administered, usually via intravenous or subcutaneous injection.
-
Blood samples are collected at various time points after administration (e.g., 5, 10, 15, 30, and 60 minutes).
3. GH Measurement:
-
Plasma is separated from the blood samples.
-
The concentration of growth hormone in the plasma is measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
4. Data Analysis:
-
The plasma GH concentrations are plotted over time.
-
The peak GH concentration and the area under the curve (AUC) are calculated to determine the potency and efficacy of the compound in stimulating GH release.
Conclusion
The biological activity of this compound remains to be fully characterized through dedicated preclinical studies. Based on its structural relationship to GHRP-2, it is anticipated to act as a GHS-R1a agonist and stimulate growth hormone release. However, the deletion of the alanine at position 3 could potentially alter its binding affinity, receptor selectivity, and in vivo potency. The experimental protocols detailed in this guide provide a robust framework for the future evaluation of this compound and its analogs, which will be crucial for elucidating their therapeutic potential. Researchers in the field are encouraged to investigate this and similar analogs to fill the existing data gap and further understand the structure-activity relationships of growth hormone secretagogues.
References
(Des-ala3)-GHRP-2: A Comparative Guide on Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (Des-ala3)-GHRP-2, focusing on the critical aspect of experimental reproducibility. Due to a notable absence of published experimental data specifically on this compound, this document leverages data from its parent compound, Growth Hormone-Releasing Peptide-2 (GHRP-2), and other relevant alternatives to offer a comprehensive overview. The primary goal is to equip researchers with a framework for evaluating and ensuring the reproducibility of studies involving this and similar synthetic peptides.
Introduction to this compound
This compound is a synthetic analog of GHRP-2, characterized by the deletion of the alanine residue at the third position.[1] GHRP-2 is a potent growth hormone (GH) secretagogue that acts on the ghrelin receptor (GHS-R1a).[1] The modification in this compound is hypothesized to alter its conformation, potentially affecting its binding affinity, efficacy, and signaling pathways compared to GHRP-2.[1] However, without direct experimental evidence, its precise pharmacological profile remains speculative.
Comparative Analysis of GHRP-2 and its Analogs
To understand the potential performance of this compound, it is essential to compare the known activities of GHRP-2 with other well-studied growth hormone-releasing peptides.
| Peptide | Sequence | Potency on GH Release | Effect on Prolactin & ACTH/Cortisol |
| GHRP-2 | D-Ala-D-2-Nal-Ala-Trp-D-Phe-Lys-NH₂[2] | High[2] | Slight stimulation |
| GHRP-6 | His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂ | High, but comparatively less than GHRP-2 | Slight stimulation |
| Hexarelin | His-D-2-methylTrp-Ala-Trp-D-Phe-Lys-NH₂ | Similar to GHRP-2 | Similar to GHRP-2 |
| This compound | H-D-Ala-D-2-Nal-Trp-D-Phe-Lys-NH₂ | Not experimentally determined | Not experimentally determined |
Signaling Pathways and Hypothesized Mechanism of Action
GHRP-2 primarily stimulates GH release by activating the GHS-R1a, a G protein-coupled receptor. This binding initiates a signaling cascade involving phospholipase C (PLC), leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC). It is hypothesized that this compound interacts with the same receptor, but the conformational change due to the alanine deletion might alter the downstream signaling efficiency.
Experimental Protocols and Reproducibility
The lack of published data on this compound makes a direct assessment of its experimental reproducibility impossible. However, based on studies with GHRP-2 and other peptides, several factors are crucial for ensuring reproducible results.
In Vivo Assessment of GH Release
A standard protocol to assess the potency of a GHRP involves subcutaneous or intravenous administration to animal models, followed by serial blood sampling to measure GH concentrations.
Key Factors Influencing Reproducibility
-
Peptide Quality: The purity and stability of the synthetic peptide are paramount. Impurities or degradation can lead to inconsistent results. Researchers should insist on a Certificate of Analysis (CoA) for each batch.
-
Experimental Conditions: Factors such as the animal model (species, age, sex), dosage, route of administration, and sampling time points must be strictly controlled and clearly reported.
-
Reagents and Materials: The source and quality of all reagents, buffers, and assay kits can impact outcomes.
-
Data Analysis: The statistical methods used to analyze the data should be appropriate and consistently applied.
-
Inter-subject Variability: Biological variability is inherent. Factors like abdominal visceral fat and IGF-I levels can influence the GH response to GHRPs.
Conclusion and Future Directions
While this compound presents an interesting modification of a well-known GH secretagogue, the current lack of published data makes it a high-risk compound for research without initial validation studies. To ensure the reproducibility of any future experimental results, the following are recommended:
-
Comprehensive Characterization: Initial studies should focus on determining the binding affinity of this compound for the GHS-R1a and its in vitro potency and efficacy in pituitary cell cultures.
-
Dose-Response Studies: In vivo experiments should establish a clear dose-response relationship for GH release.
-
Transparent Reporting: All experimental details, including peptide synthesis and purification, animal characteristics, and statistical methods, should be meticulously documented and reported to facilitate replication.
By adhering to these principles, the scientific community can build a reliable body of evidence to understand the true potential of this compound and ensure that the findings are robust and reproducible.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of (Des-ala3)-GHRP-2
For researchers, scientists, and drug development professionals, the responsible management and disposal of synthetic peptides like (Des-ala3)-GHRP-2 are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As the toxicological and environmental properties of many research peptides are not fully characterized, they must be handled as potentially hazardous materials.[1] This guide provides a step-by-step protocol for the proper disposal of this compound.
Core Principle: Treat as Hazardous Chemical Waste
The foundational principle for disposing of this compound, and other research peptides, is to treat all associated waste as hazardous chemical waste.[1][2] Unused or expired peptides should never be discarded in the regular trash or poured down the drain, as this poses potential environmental and health risks. Always adhere to your institution's specific guidelines for hazardous waste management and consult with the Environmental Health & Safety (EHS) department if any procedures are unclear.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of peptide waste, especially in powdered form, should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A buttoned lab coat is mandatory to protect against skin contact.
Step-by-Step Disposal Procedures
The correct disposal method depends on whether the waste is in a solid or liquid form.
Solid Waste Disposal
Solid waste includes unused lyophilized powder, contaminated lab consumables (e.g., pipette tips, vials, gloves), and absorbent materials used for spills.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, leak-proof hazardous waste container made of a suitable material like high-density polyethylene (HDPE).
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Keep the waste container sealed when not in use. Store it in a designated and secure Satellite Accumulation Area (SAA) away from general lab traffic until collection.
Liquid Waste Disposal
Liquid waste includes reconstituted peptide solutions, contaminated buffers, and solvents.
-
Collection: Collect all liquid waste containing this compound in a sealed, clearly labeled, and appropriate hazardous waste container. Do not mix with other incompatible waste streams.
-
Chemical Inactivation (Optional/As Per EHS Guidance): In some cases, chemical inactivation may be recommended before disposal. This process must be performed in a chemical fume hood and in strict accordance with your institution's EHS-approved protocols.
-
Inactivation: Carefully add the liquid peptide waste to a prepared inactivation solution, such as sodium hypochlorite. A common ratio is one part waste to ten parts inactivation solution.
-
Contact Time: Allow the mixture to react for a sufficient time (e.g., 30-60 minutes) to ensure complete deactivation.
-
Neutralization: If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.
-
Final Collection: After inactivation and neutralization, collect the solution in a labeled hazardous waste container. Drain disposal is not recommended unless explicitly permitted by your local wastewater regulations and EHS department.
-
-
Storage: Store the sealed liquid waste container in a secondary containment tray within a designated SAA.
Final Disposal
-
Arrange Pickup: Contact your institution's EHS department or a licensed hazardous waste management service to schedule a pickup for the waste containers.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution and local regulations.
Data on Chemical Decontamination Methods
The following table summarizes common chemical decontamination methods that may be applicable for treating peptide waste, subject to institutional approval.
| Decontamination Agent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration for solutions; 6% for concentrated peptides. | 30-60 minutes. | Effective for many peptides but can be corrosive to some surfaces. |
| Enzymatic Detergent | Typically a 1% (m/v) solution. | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection. |
Experimental Protocol: Chemical Inactivation of Liquid Peptide Waste
This protocol outlines a general procedure for the chemical inactivation of liquid waste containing this compound. Warning: This procedure must be approved by your institution's EHS department and performed in a chemical fume hood while wearing full PPE.
-
Prepare Inactivation Solution: In a designated chemical fume hood, prepare a fresh solution of 1% sodium hypochlorite in a suitable container that is at least ten times the volume of the waste to be treated.
-
Add Peptide Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution.
-
Ensure Thorough Mixing: Gently swirl the container to ensure the waste is thoroughly mixed with the inactivating agent.
-
Allow Reaction Time: Let the mixture stand in the fume hood for a minimum of 60 minutes to ensure complete deactivation.
-
Neutralize Solution: Test the pH of the solution. If necessary, neutralize it to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions).
-
Collect for Disposal: Transfer the treated solution to a properly labeled hazardous liquid waste container.
-
Final Steps: Seal the container and store it in a designated SAA for pickup by a certified hazardous waste management service.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
